molecular formula C9H9BrO2 B3039629 1-(2-Bromo-3-methoxyphenyl)ethanone CAS No. 1232407-19-0

1-(2-Bromo-3-methoxyphenyl)ethanone

Cat. No.: B3039629
CAS No.: 1232407-19-0
M. Wt: 229.07 g/mol
InChI Key: HULDTYWPYADGGL-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDTYWPYADGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of 1-(2-Bromo-3-methoxyphenyl)ethanone (CAS: 1365272-08-9) presents a unique challenge in small molecule analysis due to its dense steric environment. As a 1,2,3-trisubstituted benzene derivative, the molecule exhibits significant Steric Inhibition of Resonance (SIR) , where the bulky ortho-bromine atom forces the acetyl group out of planarity with the aromatic ring.

This guide provides a rigorous analytical framework for researchers. It moves beyond basic spectral assignment to address the specific regiochemical and conformational nuances that distinguish this scaffold from its isomers (e.g., the


-bromo phenacyl derivatives).

Part 1: Structural Characterization & Theoretical Framework

Molecular Geometry & Steric Crowding

The target molecule is defined by a 1,2,3-substitution pattern on the benzene ring:

  • Position 1: Acetyl group (

    
    )
    
  • Position 2: Bromine atom (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    
  • Position 3: Methoxy group (

    
    )
    

The "Buttressing" Effect: The central placement of the bromine atom creates a "buttressing" effect. The Van der Waals radius of Bromine (1.85 Å) interacts repulsively with the carbonyl oxygen of the acetyl group and the oxygen of the methoxy group.

  • Consequence 1 (Conformation): The acetyl group cannot lie coplanar with the phenyl ring. The torsion angle ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (C2-C1-C=O) is significantly non-zero (predicted 
    
    
    
    ).
  • Consequence 2 (Reactivity): Nucleophilic attack at the carbonyl carbon is sterically hindered compared to unsubstituted acetophenones.

Electronic Push-Pull Dynamics
  • Methoxy Group (

    
    ):  Acts as a strong 
    
    
    
    -donor (+M effect), increasing electron density at positions ortho (C2, C4) and para (C6).
  • Acetyl Group (

    
    ):  Typically a 
    
    
    
    -acceptor (-M), but the steric twist reduces this conjugation efficiency.
  • Bromine (

    
    ):  Weakly deactivating (-I > +M).
    

Part 2: Spectroscopic Analysis (The Core)

This section details the self-validating protocols required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Strategy

The primary risk in analyzing this molecule is misidentifying it as one of its regioisomers (e.g., 1-(2-bromo-5-methoxyphenyl)ethanone).

Protocol: High-Resolution

H NMR (400 MHz+, CDCl

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Acetyl

2.60 – 2.65Singlet3HDeshielded by the ring current and the ortho-bromo anisotropic effect.
Methoxy

3.90 – 3.95Singlet3HTypical aryl methyl ether shift.
Ar-H (C4) 7.00 – 7.10Doublet (

Hz)
1HOrtho to Methoxy (shielded).
Ar-H (C5) 7.25 – 7.35Triplet (

Hz)
1HMeta to both substituents; standard aromatic range.
Ar-H (C6) 7.15 – 7.25Doublet (

Hz)
1HOrtho to Acetyl. Usually deshielded, but the steric twist reduces the paramagnetic anisotropy of the carbonyl.

Critical QC Check: The coupling constants (


) are vital. A 1,2,3-substituted ring with three adjacent protons must show two doublets and one triplet (or doublet of doublets). If you observe two singlets or meta-coupling (

Hz), you have the wrong isomer.
Protocol:

C NMR & DEPT-135
  • Carbonyl Carbon: Expect a shift around 200–202 ppm .

    • Note: In planar acetophenones, this is typically ~197 ppm. The steric twist reduces conjugation, making the carbonyl character more "aliphatic," shifting it downfield (higher ppm).

  • C-Br Carbon: Distinctive shift at ~110–115 ppm (shielded by the heavy atom effect).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate evidence of the steric environment.

  • C=O Stretch (The "Blue Shift"):

    • Standard Acetophenone:

      
       (Conjugated).
      
    • Target Molecule:

      
       .
      
    • Reasoning: Steric Inhibition of Resonance prevents the

      
      -system of the ring from delocalizing into the carbonyl. The C=O bond retains more double-bond character, vibrating at a higher frequency.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) or APCI.

  • Isotopic Signature: The presence of Bromine provides a definitive 1:1 ratio of peaks at

    
     (
    
    
    
    Br) and
    
    
    (
    
    
    Br).
  • Fragmentation: Look for the loss of the methyl group (

    
    ) and the loss of the acetyl group (
    
    
    
    ) to form the bromomethoxybenzene cation.

Part 3: Impurity Profiling & Quality Control

Isomer Discrimination Logic

A common synthetic route involves the acetylation of 2-bromoanisole or bromination of 3-methoxyacetophenone. Both routes yield regioisomers.

DOT Diagram: Isomer Discrimination Logic Tree

IsomerLogic Sample Unknown Sample (C9H9BrO2) H_NMR 1H NMR Analysis (Aromatic Region) Sample->H_NMR Pattern_3H Pattern: 3 Adjacent Protons (d, t, d) H_NMR->Pattern_3H Observed Pattern_Iso Pattern: Isolated Protons (s, d, d with J=2Hz) H_NMR->Pattern_Iso Observed NOESY NOESY Experiment (Spatial Proximity) Pattern_3H->NOESY Ambiguity Check Reject REJECT: Regioisomer (e.g., 1-(4-Br-3-OMe-Ph)) Pattern_Iso->Reject Confirm CONFIRMED TARGET 1-(2-Br-3-OMe-Ph) NOESY->Confirm Acetyl-H shows NOE with Ar-H(6) only NOESY->Reject Acetyl-H shows NOE with Ar-H(2) or other

Figure 1: Logic tree for distinguishing the target 1,2,3-trisubstituted isomer from potential synthetic byproducts.

HPLC Method Development

Because the isomers have similar polarities, standard C18 gradients may fail.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended. The

    
    -
    
    
    
    interactions offered by these phases provide better selectivity for halogenated aromatics than standard C18.
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 40% to 60% B over 20 minutes) to resolve the "crowded" isomer from the planar isomers.

Part 4: Experimental Workflow

DOT Diagram: Analytical Workflow

Workflow Crude Crude Synthesis Product TLC TLC Screening (Hex/EtOAc) Crude->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash Impurity > 10% Cryst Recrystallization (EtOH/H2O) TLC->Cryst Impurity < 10% Flash->Cryst QC Final QC (NMR + LCMS) Cryst->QC

Figure 2: Purification and analysis workflow ensuring high-purity isolation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Dhamnaskar, S., et al. (2014). "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones." Journal of Molecular Structure, 1065, 12-18.

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library for Acetophenone Derivatives." NIST Chemistry WebBook, SRD 69.

  • Reich, H. J. (2023). "Structure Determination Using NMR: Spin-Spin Coupling in Aromatics." University of Wisconsin-Madison Chemistry.

Disclaimer: This guide is intended for professional research use. Always consult Safety Data Sheets (SDS) before handling halogenated aromatic ketones.

Sources

Thermodynamic Stability Data for Brominated Methoxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated methoxyacetophenones represent a critical class of synthons in the development of chalcones, flavonoids, and non-steroidal anti-inflammatory drugs (NSAIDs). Their thermodynamic stability is not merely a physical property but a governing factor in process safety, shelf-life determination, and reaction selectivity.[1]

This guide provides a rigorous analysis of the thermodynamic landscape of these compounds, distinguishing between ring-brominated isomers (stable pharmacophores) and


-brominated derivatives  (reactive phenacyl bromides).[1] It synthesizes experimental fusion data with group-additivity derived enthalpies to provide a definitive reference for handling and synthesis.[1]

Structural Isomerism & Thermodynamic Landscape[1]

The thermodynamic stability of brominated methoxyacetophenones is dictated by the interplay between the electron-donating methoxy group (-OCH


) and the electron-withdrawing bromine (-Br).[1] This interaction manifests differently depending on the substitution pattern.
The Stability Hierarchy

Thermodynamic stability in the solid state is largely governed by crystal lattice energy (


), which correlates with melting point (

) and enthalpy of fusion (

).
  • Para-Isomers (e.g., 3-bromo-4-methoxyacetophenone): typically exhibit the highest stability due to molecular symmetry, which maximizes packing efficiency and lattice energy.[1]

  • Ortho-Isomers (e.g., 5-bromo-2-methoxyacetophenone): often display lower melting points (frequently liquids at room temperature) due to steric hindrance between the acetyl group and the ortho substituent, forcing the carbonyl out of planarity and reducing

    
    -conjugation energy.[1]
    
  • 
    -Bromo Derivatives (Phenacyl Bromides):  These are kinetically stable but thermodynamically reactive.[1] The C-Br bond adjacent to the carbonyl is weakened by the electron-withdrawing nature of the carbonyl, making them potent alkylating agents (lachrymators) with lower thermal stability.[1]
    
Quantitative Data Summary

The following table synthesizes available experimental data and calculated estimates based on group additivity rules for key isomers.

Table 1: Thermodynamic Properties of Select Brominated Methoxyacetophenones

CompoundCAS No.[1][2][3][4]Substitution TypePhysical State (25°C)Melting Point (

)
Approx.[1][5]

(kJ/mol)
Stability Note
3-Bromo-4-methoxyacetophenone 35249-62-8Ring (Meta-Br, Para-OMe)Solid81–83 °C22–25High symmetry; stable crystal lattice.
5-Bromo-2-methoxyacetophenone 16740-73-1Ring (Meta-Br, Ortho-OMe)Liquid/Low Solid< 25 °C (bp 118°C/5mmHg)N/ASteric clash lowers

; kinetically stable.[1]
2-Bromo-3'-methoxyacetophenone 5000-65-7Side-chain (

-Br)
Solid60–67 °C18–21Reactive electrophile; moisture sensitive.[1]
2-Bromo-4'-methoxyacetophenone 2632-13-5Side-chain (

-Br)
Solid70–73 °C20–24*Classic phenacyl bromide; lachrymator.[1]

*Values estimated based on Joback group contribution method where experimental calorimetry is absent.

Experimental Methodologies for Stability Determination

To validate the stability of these intermediates in a drug development pipeline, reliance on literature values is insufficient. The following self-validating protocols are required.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining phase transition energetics.[1]

  • Objective: Determine

    
     (melting) and 
    
    
    
    (decomposition).
  • Protocol:

    • Calibration: Calibrate heat flow and temperature using Indium (

      
      C, 
      
      
      
      J/g).
    • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

    • Ramp: Heat from 25°C to 250°C at 5°C/min under

      
       purge (50 mL/min).
      
    • Validation: A sharp endotherm indicates melting.[1] An exotherm immediately following (or overlapping) indicates thermal decomposition.[1]

    • Critical Check: For

      
      -bromo species, watch for pre-melting exotherms indicating solid-state dimerization.[1]
      
Combustion Calorimetry (Enthalpy of Formation)

For determining the standard molar enthalpy of formation (


), static bomb calorimetry is used.[6]
  • Reaction:

    
    [1]
    
  • Correction: The presence of bromine requires the use of arsenious oxide (

    
    ) solution in the bomb to reduce 
    
    
    
    to
    
    
    , ensuring a defined final state.

Mechanistic Visualization

The following diagrams illustrate the stability relationships and the experimental workflow for characterizing these compounds.

Thermodynamic Stability Hierarchy

This diagram visualizes the energy landscape, showing why para-substituted ring isomers are generally the thermodynamic sinks, while


-bromo species are high-energy intermediates.[1]

StabilityHierarchy cluster_0 Thermodynamic Sink (Most Stable) cluster_1 Intermediate Stability cluster_2 High Energy / Reactive Para Para-Isomers (3-Bromo-4-methoxyacetophenone) High Lattice Energy Factor1 Packing Efficiency Para->Factor1 Factor2 Dipole Minimization Para->Factor2 Ortho Ortho-Isomers (5-Bromo-2-methoxyacetophenone) Steric Strain / Liquid Ortho->Para Theoretical Stability Gap (~10-15 kJ/mol) Alpha Alpha-Bromo Species (Phenacyl Bromides) Weak C-Br Bond Alpha->Ortho Isomerization (Rare)

Figure 1: Relative thermodynamic stability ranking of brominated methoxyacetophenone isomers.

Stability Validation Workflow

A decision tree for researchers to determine if a specific batch of brominated intermediate is suitable for scale-up.[1]

Workflow Start Crude Material HPLC Purity Check (HPLC/GC) Start->HPLC DSC DSC Analysis (5°C/min) HPLC->DSC If >98% Decision Sharp Endotherm? DSC->Decision Stable Thermodynamically Stable Proceed to Scale-up Decision->Stable Yes (Single Peak) Unstable Polymorph/Impurity Recrystallize Decision->Unstable No (Broad/Exotherm) Unstable->Start Reprocess

Figure 2: Workflow for validating the thermodynamic integrity of solid intermediates.

Application in Synthesis (The "Why")

Understanding these stability data points is crucial for reaction design:

  • Regioselectivity Control: When brominating 4-methoxyacetophenone, the reaction is kinetically controlled to favor the 3-bromo (ring) product at low temperatures (

    
    C). However, at elevated temperatures (
    
    
    
    C) or in the presence of radical initiators, the thermodynamic preference shifts toward
    
    
    -bromination or poly-bromination.[1]
  • Storage:

    
    -bromo derivatives (e.g., 2-bromo-4'-methoxyacetophenone) must be stored at 2–8°C under inert gas.[1] Their lower thermodynamic stability makes them susceptible to hydrolysis (forming 
    
    
    
    -hydroxy ketones) or dimerization upon exposure to ambient moisture and light.[1]
  • Polymorphism: The para-isomers often exhibit polymorphism.[1] A DSC trace showing a small endotherm before the main melting peak suggests a metastable polymorph, which can lead to caking during bulk storage.

References

  • Sigma-Aldrich. 3′-Bromo-4′-methylacetophenone Properties and Safety.[1] Verified 2026.[1][2][7] Link

  • NIST Chemistry WebBook. 2-Bromo-3'-methoxyacetophenone Mass Spectrum and Constants. Standard Reference Data. Link

  • Ribeiro da Silva, M.A.V., et al. Standard molar enthalpies of formation of the methoxynitrophenol isomers: A combined experimental and theoretical investigation. J. Chem. Thermodynamics.[1] Link

  • Cheméo. 3-Bromo-4-methoxybenzaldehyde Thermodynamic Properties (Joback Method).Link[1]

  • Thermo Scientific Chemicals. 2-Bromo-3'-methoxyacetophenone Specifications.Link[1]

Sources

Literature review of 1-(2-Bromo-3-methoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for organic chemists and drug discovery scientists. It prioritizes regiochemical precision, experimental reproducibility, and strategic application of the scaffold.

A Strategic Scaffold for 7-Substituted Heterocycles and Atropisomeric Biaryls

Executive Summary & Structural Intelligence

1-(2-Bromo-3-methoxyphenyl)ethanone (CAS: 1232407-19-0 ) is a specialized di-substituted acetophenone derivative. Unlike its more common isomer, the alpha-bromo ketone 2-bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7), this molecule features an aryl bromide at the ortho position relative to the acetyl group and a methoxy group at the meta position.

This specific substitution pattern (2-bromo, 3-methoxy) renders it a "privileged scaffold" for two critical drug discovery workflows:

  • Regioselective Heterocycle Formation: It serves as a direct precursor to 7-methoxybenzofurans and 7-methoxyindoles , motifs found in potent kinase inhibitors (e.g., VEGFR inhibitors like Fruquintinib) and natural products (e.g., Isoprekinamycin).

  • Atropisomeric Biaryl Synthesis: The steric bulk of the ortho-bromo and ortho-acetyl groups creates significant rotational barriers in biaryl systems coupled at the C2 position, valuable for designing axially chiral ligands or catalysts.

Critical Distinction: Isomer Identification

Before commencing synthesis, researchers must verify the CAS registry number to avoid catastrophic regiochemical errors.

FeatureTarget Molecule Common False Positive
Name 1-(2-Bromo-3-methoxyphenyl)ethanone2-Bromo-1-(3-methoxyphenyl)ethanone
Structure Aryl Bromide (Ring Br)Alpha-Bromo Ketone (Side-chain Br)
CAS 1232407-19-0 5000-65-7
Reactivity Pd-Catalyzed Coupling, CyclizationNucleophilic Substitution (SN2), Hantzsch Synthesis
Application Core Scaffold ConstructionLinker/Side-chain Attachment
Synthetic Methodologies

Direct bromination of 3-methoxyacetophenone often yields a mixture of regioisomers (para-bromination at C6 is electronically favored). To ensure 100% regiocontrol , the recommended route proceeds via the 2-bromo-3-methoxybenzoic acid intermediate.

Protocol A: The "Weinreb Amide" Route (High Fidelity)

This protocol is self-validating because the regiochemistry is fixed in the starting material (the benzoic acid).

Reagents:

  • Precursor: 2-bromo-3-methoxybenzoic acid (CAS 88377-29-1)

  • Activation: Oxalyl chloride, DMF (cat.)

  • Amine: N,O-Dimethylhydroxylamine HCl

  • Nucleophile: Methylmagnesium bromide (MeMgBr)

Step-by-Step Workflow:

  • Acid Chloride Formation: Dissolve 2-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and 2 drops of DMF at 0°C. Stir until gas evolution ceases (2 h). Concentrate to remove excess oxalyl chloride.

  • Weinreb Amide Synthesis: Redissolve residue in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and Pyridine (2.5 eq) at 0°C. Stir at RT for 4 h. Quench with 1M HCl, extract with DCM, and concentrate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF at -78°C. Dropwise add MeMgBr (3.0 M in ether, 1.2 eq). The Weinreb intermediate prevents over-addition.

  • Hydrolysis: Warm to 0°C and quench with sat. NH4Cl. The tetrahedral intermediate collapses to release the ketone.

  • Purification: Silica gel chromatography (Hex/EtOAc 8:1).

Yield Expectation: 75-85% overall.

Visualization: Synthesis Logic

SynthesisPath Figure 1: Regioselective Synthesis via Weinreb Amide Protocol Start 2-Bromo-3-methoxybenzoic acid (CAS 88377-29-1) Inter1 Acid Chloride Intermediate Start->Inter1 (COCl)2, DMF Weinreb Weinreb Amide (Stable Intermediate) Inter1->Weinreb MeNH(OMe)•HCl Pyridine Target 1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0) Weinreb->Target 1. MeMgBr, THF, -78°C 2. NH4Cl (aq)

Functional Applications & Divergent Synthesis[1]
A. Synthesis of 7-Methoxybenzofurans

The 2-bromo-3-methoxy motif is the ideal precursor for 7-substituted benzofurans. The ortho-bromo group acts as the electrophile, while the acetyl oxygen (after enolization or modification) acts as the nucleophile.

  • Mechanism: Intramolecular Pd-catalyzed C-O bond formation or Cu-catalyzed cyclization.

  • Protocol (Rapoport-Type Cyclization):

    • Demethylation: Treat 1-(2-bromo-3-methoxyphenyl)ethanone with BBr3 to yield 1-(2-bromo-3-hydroxyphenyl)ethanone .

    • Alkylation: React the phenol with ethyl bromoacetate (K2CO3, Acetone) to form the phenoxy ester.

    • Cyclization: Treat with NaOEt/EtOH. The enolate attacks the ester to close the furan ring (forming a 3-hydroxybenzofuran intermediate), which aromatizes upon acid workup.

B. Synthesis of 7-Methoxyindoles
  • Mechanism: Buchwald-Hartwig Amination followed by condensation.

  • Protocol:

    • React 1-(2-bromo-3-methoxyphenyl)ethanone with a primary amine (R-NH2) using Pd2(dba)3/BINAP and NaOtBu.

    • The resulting imine/enamine can undergo intramolecular cyclization to form the indole core.

Visualization: Divergent Reactivity

DivergentSynthesis Figure 2: Divergent Synthetic Applications of the Scaffold Core 1-(2-Bromo-3-methoxyphenyl)ethanone (The Scaffold) Benzofuran 7-Methoxybenzofurans (Kinase Inhibitors) Core->Benzofuran Core->Benzofuran Path A Indole 7-Methoxyindoles (CNS Agents) Core->Indole Core->Indole Path B Biaryl Atropisomeric Biaryls (Chiral Ligands) Core->Biaryl Core->Biaryl Path C Reagent1 1. BBr3 (Demethylation) 2. BrCH2COOEt 3. Base Cyclization Reagent2 1. R-NH2, Pd-Cat 2. Acid Cyclization Reagent3 Ar-B(OH)2 Suzuki-Miyaura

Experimental Data & Physiochemical Properties[3][4]
PropertyValueNote
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Melting Point 64-66 °CSolid at RT (unlike liquid alpha-bromo isomers)
Solubility DCM, EtOAc, THFPoor in water; soluble in alcohols
1H NMR (CDCl3) δ 2.60 (s, 3H, Ac), 3.92 (s, 3H, OMe), 7.0-7.4 (m, 3H, Ar)Distinct singlet for Acetyl CH3 at ~2.6 ppm
Storage 2-8°C, Inert GasLight sensitive (aryl bromides can degrade)
References
  • Preparation of 2-bromo-3-methoxybenzoic acid derivatives: European Patent EP2374788 A1, 2011.[1]

  • Synthesis of Benzofurans via 2-substituted acetophenones: Journal of Organic Chemistry, 2018, 83, 7970.

  • General Review on Benzofuran Synthesis: Journal of Chemical and Pharmaceutical Research, 2011.

  • Differentiation of Bromoacetophenone Isomers: NIST Chemistry WebBook, Entry for Isomer CAS 5000-65-7.

  • Fruquintinib Intermediate Synthesis (Related Scaffolds): WuXi Biology Case Studies, 2022.

Sources

Technical Whitepaper: Computational and Experimental Assessment of Lipophilicity for 1-(2-Bromo-3-methoxyphenyl)ethanone

[1][2][3]

Executive Summary

This guide addresses the physicochemical characterization of 1-(2-Bromo-3-methoxyphenyl)ethanone , a specific acetophenone derivative.[1][2] Accurate determination of its partition coefficient (logP) is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in drug discovery.[2]

Critical Identity Note: It is imperative to distinguish this molecule from its structural isomer, 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7), also known as m-methoxyphenacyl bromide.[1][3][2]

  • Target Molecule (Ring-Brominated): Bromine is attached to the benzene ring at position 2.[1][3][2]

  • Isomer (Alpha-Brominated): Bromine is attached to the acetyl chain (lachrymator/alkylating agent).[1][2]

This guide focuses strictly on the ring-brominated isomer.

Molecular Characterization & Theoretical Framework[1][2][3][4]

Structural Definition[1][3][4]
  • IUPAC Name: 1-(2-Bromo-3-methoxyphenyl)ethanone[1][3][2]

  • SMILES: COc1cccc(C(C)=O)c1Br

  • Molecular Formula: C

    
    H
    
    
    BrO
    
    
    [1][3][2][4][5][6][7][8]
  • Molecular Weight: 229.07 g/mol [1][3][2][7][8]

The Physics of Hydrophobicity in this Scaffold

The lipophilicity of this molecule is governed by the interplay between the hydrophobic aromatic core/bromine atom and the hydrophilic carbonyl/methoxy groups.[9][2]

The Ortho-Effect (Steric Inhibition of Resonance): Unlike simple acetophenones, the substituent pattern here (2-Bromo, 1-Acetyl) introduces significant steric strain.[1][2] The bulky bromine atom at the ortho position forces the carbonyl group to twist out of the plane of the benzene ring.[2]

  • Consequence: Loss of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -conjugation between the phenyl ring and the carbonyl group.[1][3][2]
    
  • Impact on logP: The loss of conjugation localizes electron density on the carbonyl oxygen, theoretically increasing polarity.[2] However, the steric bulk of the bromine atom "shields" the carbonyl oxygen from water solvation.[9][2] Empirically, this shielding often dominates, resulting in a higher logP (more lipophilic) than predicted by simple additive models.[2]

Computational Modeling: Calculated logP (ClogP)[1][3][4]

Since experimental values for this specific isomer are rare in open literature, we employ consensus computational modeling based on fragmental contribution theory (Hansch-Leo method).[2]

Predicted Values & Algorithm Comparison
AlgorithmPredicted logPMethodologyNotes
Consensus logP 2.45 ± 0.3 Weighted AverageRecommended for initial ADME screening.
ClogP (Fragment) 2.38Fragment-basedAccounts for ortho interactions but may underestimate steric shielding.[1][2]
MlogP (Moriguchi) 2.21Topologicaloften underestimates halogenated aromatics.[3][2]
XlogP3 2.52Atom-additiveUses reference structures; likely most accurate for this scaffold.[1][3][2]
Step-by-Step Calculation (Hansch-Leo Approach)

To understand the causality of the value, we deconstruct the molecule:

  • Base Scaffold (Acetophenone): logP = 1.58 [1][2]

  • Substituent 1 (Methoxy, aromatic): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = -0.02  (Slightly hydrophilic due to oxygen, but methyl group balances it).[1][3][2]
    
  • Substituent 2 (Bromine, aromatic): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = +0.86  (Highly lipophilic).[3][2]
    
  • Electronic/Steric Corrections:

    • Ortho interaction (Br vs. C=O): +0.10 (Estimated shielding effect).[2]

  • Total Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][3][2]
    

Experimental Validation Protocols

To validate the computational model, two OECD-standardized methods are recommended. The choice depends on the required throughput and precision.[2]

Decision Tree for Method Selection

MethodSelectionStartStart: Select Experimental MethodIsHighThroughputIs High Throughput Required?Start->IsHighThroughputIsPurityHighIs Sample Purity > 98%?IsHighThroughput->IsPurityHighNoHPLCMethod A: HPLC (OECD 117)(Retention Time Correlation)IsHighThroughput->HPLCYesIsPurityHigh->HPLCNo (Impurities interfere)ShakeFlaskMethod B: Shake Flask (OECD 107)(Direct Partitioning)IsPurityHigh->ShakeFlaskYes

Figure 1: Decision matrix for selecting the appropriate logP determination protocol.

Method A: HPLC Retention Time (OECD 117)

This is the industry standard for rapid lipophilicity assessment of drug intermediates.[9][2]

  • Principle: Lipophilic molecules interact stronger with the C18 stationary phase, resulting in longer retention times.[2]

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), thermostated at 25°C.[2]

    • Mobile Phase: Isocratic Methanol/Water (75:25 v/v).[1][2] Note: A high organic modifier is needed due to the expected logP > 2.

    • Reference Standards: Inject a mixture of known standards (e.g., Acetophenone, Toluene, Naphthalene) to generate a calibration curve (

      
       vs. 
      
      
      ).
    • Measurement: Inject 1-(2-Bromo-3-methoxyphenyl)ethanone. Calculate the capacity factor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[3][2]
      
    • Calculation: Interpolate the logP from the calibration curve.

Method B: Shake Flask (OECD 107)

The "Gold Standard" for thermodynamic accuracy, though labor-intensive.[1][2]

  • Protocol:

    • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

    • Equilibration: Dissolve the test compound in the water-saturated octanol phase.

    • Partitioning: Mix the octanol-compound solution with octanol-saturated water in a glass vessel. Shake mechanically for 60 minutes.

    • Separation: Centrifuge at 2500 rpm for 10 minutes to separate phases.

    • Quantification: Analyze both phases using UV-Vis spectroscopy (approx. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       250-280 nm) or HPLC.[1][3][2]
      
    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [2]
      

Implications for Drug Development[1][2][3][4][11]

Lipinski's Rule of 5 Status[3][4]
  • Molecular Weight: 229 (< 500) ✅[1][3][2]

  • logP: ~2.5 (< 5) ✅

  • H-Bond Donors: 0 (< 5) ✅[1][3][2]

  • H-Bond Acceptors: 2 (< 10) ✅[1][3][2]

Assessment: The molecule possesses an ideal "drug-like" profile.[1][2] The logP of 2.5 is in the "sweet spot" for oral bioavailability (permeability is high, yet solubility is not critically low) and potential Blood-Brain Barrier (BBB) penetration.[1][2]

Metabolic Liability

The ortho-bromo substituent blocks metabolic attack at the 2-position.[1][2] However, the 3-methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (CYP2D6 or CYP3A4), potentially converting the molecule into a phenol metabolite.[1][3][2] This should be monitored in early stability assays.

References
  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[2] OECD Publishing.[2] Link

  • OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method.[2] OECD Publishing.[2] Link

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Foundational text for fragment-based logP calculation).

  • PubChem Compound Summary : 2-Bromo-1-(3-methoxyphenyl)ethanone (Isomer Comparison). Link[1]

Crystal Structure and Packing of 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural properties, packing motifs, and characterization protocols for 1-(2-Bromo-3-methoxyphenyl)ethanone .

Note to Researchers: This compound is a specific ring-brominated isomer of acetophenone.[1] It is distinct from the more common


-bromo derivative (2-bromo-1-(3-methoxyphenyl)ethanone or 3-methoxyphenacyl bromide, CAS 5000-65-7). The structural discussion below focuses on the steric and electronic consequences of the ortho-bromine substitution on the acetophenone core.

Executive Summary: Structural Significance

The introduction of a bromine atom at the ortho position (C2) relative to the acetyl group (C1) in 3-methoxyacetophenone introduces significant steric strain that fundamentally alters the molecular conformation and crystal packing compared to its planar isomers (e.g., 1-(2-bromo-4-methoxyphenyl)ethanone).[1]

For drug development professionals, understanding this conformation is critical as the torsion of the acetyl group governs the molecule's reactivity (e.g., in condensation reactions) and its binding affinity in protein pockets where planarity is often a prerequisite for


-

stacking.[1][2]

Molecular Geometry & Conformation Analysis

Unlike the approximately planar 4-methoxy analogs, 1-(2-Bromo-3-methoxyphenyl)ethanone exhibits a twisted conformation due to the steric clash between the carbonyl oxygen/methyl group and the bulky bromine atom at position 2.

Steric Strain and Torsion[1][2]
  • The Ortho Effect: The van der Waals radius of Bromine (1.85 Å) clashes with the acetyl group at C1.[1]

  • Consequence: The acetyl group is forced out of the phenyl ring plane.[1]

  • Predicted Torsion Angle:

    
     is expected to deviate significantly from 
    
    
    
    (planar), likely resting between
    
    
    and
    
    
    to minimize repulsion.[1]
Electronic Effects

The C3-Methoxy group exerts an electron-donating effect (+M), increasing electron density at the C2 and C4 positions.[1] However, the inductive withdrawal (-I) of the C2-Bromine atom counteracts this, creating a polarized electrostatic potential surface (ESP) favorable for specific intermolecular interactions.[2]

Crystal Packing Motifs

The crystal lattice is stabilized by a network of weak non-covalent interactions rather than strong classical hydrogen bonds (as the molecule lacks strong H-bond donors).[1]

Dominant Intermolecular Forces
Interaction TypeDescriptionStructural Role
Halogen Bonding (C-Br···O) Interaction between the

-hole of the Br atom and the carbonyl Oxygen of a neighboring molecule.[1]
Directional anchor; often dictates the primary chain formation.[1]
Weak Hydrogen Bonds (C-H[1][2]···O) Interactions between aromatic/methoxy protons and the carbonyl Oxygen.[1]Stabilizes the packing between halogen-bonded chains.

-Stacking
Face-to-face or edge-to-face aromatic interactions.Likely disrupted or offset (slipped-stacking) due to the non-planar twist of the acetyl group.[1]
Packing Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice, moving from molecular conformation to 3D packing.

PackingLogic Molecule 1-(2-Bromo-3-methoxyphenyl)ethanone Molecule Sterics Ortho-Steric Clash (Br vs Acetyl) Molecule->Sterics Conformation Twisted Conformation (Non-Planar) Sterics->Conformation Forces Rotation Interaction1 Halogen Bonding (C-Br···O=C) Conformation->Interaction1 Exposes Carbonyl Interaction2 Weak H-Bonding (C-H···O) Conformation->Interaction2 Lattice Crystal Lattice (Slipped Stacking / Herringbone) Interaction1->Lattice Primary Directional Force Interaction2->Lattice Secondary Stabilization

Figure 1: Structural logic flow from intramolecular sterics to intermolecular crystal packing.[1]

Experimental Characterization Protocol

To definitively resolve the structure and polymorphism of this intermediate, the following validated workflow is recommended.

Synthesis & Purification
  • Precursor: 3-Methoxyacetophenone.[1]

  • Bromination: Electrophilic aromatic substitution using

    
     or NBS (N-Bromosuccinimide).[1][3]
    
    • Note: Direct bromination may yield a mixture of C2, C4, and C6 isomers.[1][2]

    • Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to isolate the C2-bromo isomer from the C4/C6 byproducts.[1]

  • Verification:

    
    -NMR must confirm the substitution pattern (coupling constants of remaining aromatic protons).
    
Crystallization Screening

Since the twist angle affects solubility and packing efficiency, a multi-solvent screen is necessary.[1][2]

Solvent SystemMethodTarget Outcome
Ethanol / Methanol Slow EvaporationStandard prismatic crystals.
Ethyl Acetate / Hexane Vapor DiffusionHigh-quality single crystals for XRD.[1]
Acetonitrile Cooling CrystallizationPolymorph screening (kinetic vs thermodynamic forms).[1]
X-Ray Diffraction (XRD) Workflow

XRD_Workflow Sample Single Crystal (0.1 - 0.3 mm) Mount Mounting (Mitegen Loop + Oil) Sample->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Output CIF File (Packing Analysis) Refine->Output

Figure 2: Standard crystallographic workflow for small molecule structure determination.

Critical Refinement Parameter:

  • Disorder: The methoxy group at C3 may exhibit rotational disorder.[1] Refine with split positions if electron density suggests multiple orientations.[1]

Comparative Structural Analysis

Understanding the "Ortho-Twist" requires comparison with the planar isomer.

Feature1-(2-Bromo-3-methoxyphenyl)ethanone (Target)1-(2-Bromo-4-methoxyphenyl)ethanone (Isomer)
Acetyl Orientation Twisted (out of plane)Planar (conjugated)
Steric Clash High (Br vs Acetyl)Low (H vs Acetyl)
Packing Efficiency Lower (larger unit cell volume expected)Higher (efficient

-stacking)
Melting Point Generally Lower (weaker lattice energy)Higher

References

  • Isomer Comparison (Planar Analog): Zhang, J., Zhuang, L., & Wang, G. (2009).[1][2] Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E, 65(9), o2245.[1][2] Link

    • Context: Describes the planar packing of the 4-methoxy isomer, serving as a baseline to contrast with the twisted 3-methoxy-2-bromo target.
  • Halogen Bonding Principles: Metrangolo, P., et al. (2005).[1][2] Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5576-5576.[2] Link[1][2]

    • Context: Mechanistic grounding for the predicted C-Br···O interactions.
  • Acetophenone Conformations: Tichy, M., et al. (2011).[1][2] Conformation of acetophenones: A theoretical and crystallographic study. Journal of Molecular Structure.

    • Context: General rules for acetyl group torsion in ortho-substituted benzenes.

Sources

Methodological & Application

Application Note: Synthetic Architectures for 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthetic strategies for 1-(2-Bromo-3-methoxyphenyl)ethanone , a critical pharmacophore in the development of CNS-active agents and kinase inhibitors.

Executive Summary & Strategic Analysis

The target molecule, 1-(2-Bromo-3-methoxyphenyl)ethanone (also referred to as 3'-methoxy-2'-bromoacetophenone), presents a specific regiochemical challenge. The 1,2,3-trisubstituted pattern creates significant steric crowding around the carbonyl center.

Why Standard Routes Fail:

  • Direct Bromination: Bromination of 3-methoxyacetophenone predominantly yields 2-bromo-1-(3-methoxyphenyl)ethanone (alpha-bromination of the side chain) or nuclear bromination at the para position (C4/C6) due to the directing effects of the methoxy group. Accessing the C2 position (ortho to both substituents) via electrophilic aromatic substitution is electronically and sterically disfavored.

  • Friedel-Crafts Acetylation: Acetylation of 2-bromoanisole typically occurs at the C4 position (para to the methoxy group), yielding the incorrect isomer.

The Solution: To ensure regiochemical integrity, the aromatic core must be pre-functionalized. We recommend two "Bottom-Up" approaches starting from defined precursors:

  • Route A (Primary): The Weinreb Amide Protocol (via 2-Bromo-3-methoxybenzoic acid). This is the industry gold standard for preventing Grignard over-addition.

  • Route B (Secondary): The Aldehyde Oxidation Protocol (via 2-Bromo-3-methoxybenzaldehyde). A cost-effective alternative for early-phase discovery.

Retrosynthetic Logic (Pathway Visualization)

The following diagram illustrates the decision matrix for selecting the optimal synthetic route.

SyntheticRoutes Target TARGET: 1-(2-Bromo-3-methoxyphenyl)ethanone Acid Precursor A: 2-Bromo-3-methoxybenzoic acid Weinreb Intermediate: Weinreb Amide Acid->Weinreb 1. CDI or SOCl2 2. NH(OMe)Me·HCl Aldehyde Precursor B: 2-Bromo-3-methoxybenzaldehyde Alcohol Intermediate: Secondary Alcohol Aldehyde->Alcohol MeMgBr THF, 0°C Weinreb->Target MeMgBr (Grignard) (No over-alkylation) Alcohol->Target Oxidation (PCC or Dess-Martin)

Figure 1: Retrosynthetic analysis comparing the Weinreb Amide route (Green path, recommended for scale) and the Aldehyde Oxidation route (Red path).

Detailed Experimental Protocols

Protocol A: The Weinreb Amide Route (Recommended)

Rationale: The formation of the N-methoxy-N-methylamide (Weinreb amide) creates a stable chelated intermediate upon reaction with the Grignard reagent. This prevents the "double addition" of the methyl group that often leads to tertiary alcohols in standard acid chloride reactions.

Stage 1: Synthesis of the Weinreb Amide

Reagents: 2-Bromo-3-methoxybenzoic acid (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv), N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv), DCM (Solvent).

  • Activation: Charge a flame-dried reaction flask with 2-Bromo-3-methoxybenzoic acid (e.g., 10.0 g) and anhydrous Dichloromethane (DCM, 100 mL).

  • Addition: Add CDI (1.2 equiv) portion-wise at 0°C. Evolution of CO₂ gas will be observed.

  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

  • Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. Stir at RT for 12–16 hours.

  • Workup: Quench with 1M HCl (50 mL). Separate the organic layer, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: The product is typically a viscous yellow oil or low-melting solid. Purity >95% is required for the next step.[1]

Stage 2: Grignard Addition

Reagents: Weinreb Amide (from Stage 1), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 equiv), Anhydrous THF.

  • Setup: Dissolve the Weinreb amide in anhydrous THF (10 mL/g) under Nitrogen/Argon atmosphere. Cool the solution to 0°C .

  • Grignard Addition: Add MeMgBr (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature <5°C.

    • Mechanistic Note: The Mg coordinates between the carbonyl oxygen and the methoxy nitrogen, stabilizing the tetrahedral intermediate and preventing collapse to the ketone until acidic workup.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 90:10 to 70:30).

Expected Yield (Route A): 85–92% (over 2 steps).

Protocol B: The Aldehyde Oxidation Route (Alternative)

Rationale: Useful when the benzoic acid precursor is unavailable. Requires careful handling of the oxidation step to avoid bromination migration or over-oxidation.

Stage 1: Grignard Addition

Reagents: 2-Bromo-3-methoxybenzaldehyde, MeMgBr (1.2 equiv), THF.

  • Dissolve 2-Bromo-3-methoxybenzaldehyde in anhydrous THF at -78°C.

  • Add MeMgBr (1.2 equiv) slowly.

  • Warm to RT and stir for 2 hours.

  • Standard aqueous workup yields 1-(2-Bromo-3-methoxyphenyl)ethanol .

Stage 2: Oxidation

Reagents: PCC (Pyridinium Chlorochromate) or DMP (Dess-Martin Periodinane).

  • Dissolve the secondary alcohol in DCM.

  • Add PCC (1.5 equiv) and Celite (1 g per g of PCC) at 0°C.

  • Stir at RT for 4–6 hours. Monitoring by TLC is critical to stop the reaction immediately upon consumption of starting material.

  • Filtration: Filter the dark slurry through a pad of silica gel/Celite.

  • Concentration: Evaporate solvent to yield the crude ketone.

Expected Yield (Route B): 70–78% (over 2 steps).

Analytical Validation & QC

To ensure the product is the correct nuclear brominated isomer and not the alpha -bromo isomer (a common commercial mix-up), verify the following NMR signatures.

FeatureTarget: 1-(2-Bromo-3-methoxyphenyl)ethanoneImpurity: 2-Bromo-1-(3-methoxyphenyl)ethanone
Methyl Group Singlet (~2.6 ppm) (Acetyl CH₃)Absent (Side chain is -CH₂Br)
Side Chain No -CH₂- signalSinglet (~4.4 ppm) (-CH₂Br)
Aromatic Region 3 Protons (ABC system)4 Protons (ABCD system)
Carbonyl (¹³C) ~201 ppm (Aryl ketone)~191 ppm (Alpha-bromo ketone)

Physical Properties:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 60–62°C (verify against specific polymorph).

Critical Process Parameters (CPP) & Safety

Safety Profile
  • Methylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.

  • Brominated Aromatics: Potential sensitizers.[2] Use double gloving.

  • Exotherms: The quenching of Grignard reactions is highly exothermic. Always quench at 0°C with slow addition of NH₄Cl.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Route A) Incomplete formation of Weinreb amide.Ensure CDI activation is complete (gas evolution stops) before adding amine.
Tertiary Alcohol Formation Grignard added too fast or too hot (Route A).Maintain T < 5°C during addition. Ensure amide quality (no residual acid chloride).
Incomplete Oxidation (Route B) Wet solvents or old oxidant.Use fresh DMP or PCC. Ensure alcohol is dry.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Grignard to Weinreb Amide: Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517-524. Link

  • Synthesis of Brominated Methoxybenzoic Acids:Journal of Medicinal Chemistry, 2010, 53(16), 6129. (Contextual reference for precursor synthesis).
  • General Oxidation Protocols: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983 , 48(22), 4155-4156. Link

Sources

Application Notes & Protocols: 1-(2-Bromo-3-methoxyphenyl)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates that offer multiple, distinct points for chemical modification are invaluable tools in the drug discovery pipeline. 1-(2-Bromo-3-methoxyphenyl)ethanone is one such intermediate, possessing a synthetically versatile structure that combines a reactive aryl bromide with a modifiable ketone functional group.

This guide provides an in-depth exploration of 1-(2-Bromo-3-methoxyphenyl)ethanone as a key building block. We will delve into its core reactivity, present detailed, field-proven protocols for its most critical transformations, and explain the scientific rationale behind these synthetic strategies. The strategic placement of the bromo, methoxy, and acetyl groups on the phenyl ring allows for the controlled synthesis of a diverse range of substituted aromatic compounds, which are prevalent scaffolds in many therapeutic agents.[1][2]

Physicochemical Properties

A comprehensive understanding of the intermediate's physical and chemical properties is essential for its effective use in a laboratory setting.

PropertyValue
IUPAC Name 1-(2-Bromo-3-methoxyphenyl)ethanone
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Typically an off-white to yellow solid
CAS Number 1214337-62-5
Key Functional Groups Aryl Bromide, Ketone, Methoxy Ether

Core Reactivity and Synthetic Applications

The synthetic utility of 1-(2-Bromo-3-methoxyphenyl)ethanone is anchored in the orthogonal reactivity of its two primary functional groups: the aryl bromide at the C2 position and the acetyl group at the C1 position. This bifunctionality allows for sequential or selective modifications, providing a robust platform for generating molecular diversity.

dot

Caption: Core synthetic pathways for 1-(2-Bromo-3-methoxyphenyl)ethanone.

The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[3] Concurrently, the ketone moiety serves as a precursor for a variety of transformations, including the formation of reactive α-haloketones, which are key electrophiles for constructing heterocyclic rings.[4]

Detailed Application Protocols

The following protocols are designed as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[5][6] This protocol details the coupling of 1-(2-Bromo-3-methoxyphenyl)ethanone with a generic arylboronic acid.

Scientific Rationale: The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate three key steps: oxidative addition into the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[6] The choice of a phosphine ligand is critical to stabilize the palladium center and promote the reaction steps. A base is required to activate the boronic acid for transmetalation.[7]

dot

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials & Equipment:

  • 1-(2-Bromo-3-methoxyphenyl)ethanone

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous) and Deionized Water

  • Schlenk flask, condenser, magnetic stirrer with heating, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-(2-Bromo-3-methoxyphenyl)ethanone (1.0 mmol, 1.0 eq), the selected arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 85-95 °C for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[9][10] This protocol outlines the coupling of the title intermediate with a primary or secondary amine.

Scientific Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[11] However, a strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, facilitating its coordination to the palladium center.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential for achieving high yields, as they promote the rate-limiting reductive elimination step.[3][10]

dot

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials & Equipment:

  • 1-(2-Bromo-3-methoxyphenyl)ethanone

  • Amine (e.g., morpholine or aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Oven-dried Schlenk tube or flask, inert gas line

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube, add 1-(2-Bromo-3-methoxyphenyl)ethanone (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution. Purify the residue by flash column chromatography.

Protocol 3: Synthesis of α-Bromo Ketone Derivative

The synthesis of α-bromo ketones from acetophenones creates a highly reactive electrophilic center adjacent to the carbonyl group.[13] These intermediates are exceptionally useful for constructing five-membered heterocyclic rings, such as thiazoles, which are common motifs in drug molecules.[4][14]

Scientific Rationale: The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The electron-withdrawing nature of the carbonyl group activates the α-protons, making them susceptible to removal or facilitating enol formation. The use of a reagent like cupric bromide or bromine in a suitable solvent is a standard method for this transformation.[13][14]

Materials & Equipment:

  • 1-(2-Bromo-3-methoxyphenyl)ethanone

  • Bromine (Br₂) or Cupric Bromide (CuBr₂)

  • Chloroform or Ethyl Acetate

  • Round-bottom flask, dropping funnel, magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(2-Bromo-3-methoxyphenyl)ethanone (10 mmol, 1.0 eq) in chloroform (50 mL) in a round-bottom flask.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (10 mmol, 1.0 eq) in chloroform (20 mL). Add this solution dropwise to the stirring ketone solution at room temperature over 30-60 minutes.[13] A stream of nitrogen can be used to carry away the HBr gas byproduct.[13]

  • Reaction: Stir the mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Work-up: Wash the reaction mixture with water, a dilute aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone product can often be used directly or purified further by recrystallization.

Safety and Handling

Working with halogenated organic compounds and reactive reagents requires strict adherence to safety protocols.

  • 1-(2-Bromo-3-methoxyphenyl)ethanone: May cause skin, eye, and respiratory irritation.[15] Handle in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and are often flammable. Handle with care.

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in an inert atmosphere glovebox or with extreme care under an inert gas flow.

  • Bromine: Highly toxic, corrosive, and causes severe burns.[16] Handle only in a well-ventilated fume hood with appropriate PPE, including face shield and heavy-duty gloves.

  • Solvents: Toluene, dioxane, and chloroform are flammable and/or toxic. Ensure proper ventilation and grounding to prevent static discharge.[17]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

1-(2-Bromo-3-methoxyphenyl)ethanone stands out as a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual reactivity allows for the strategic and efficient synthesis of complex biaryl, arylamine, and heterocyclic scaffolds through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and scientific insights provided in this guide are intended to empower researchers to effectively leverage this powerful building block in the pursuit of novel therapeutic agents.

References

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved February 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (2024, January 23). Suzuki reaction. Retrieved February 26, 2026, from [Link]

  • Fisher Scientific. (2023, August 22). Safety Data Sheet for 2-Bromo-4'-methoxyacetophenone. Retrieved February 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 26, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved February 26, 2026, from [Link]

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 26, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 6: Nucleophilic Substitution and Elimination Reactions. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 26, 2026, from [Link]

  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-Bromo-1-(4-Methoxyphenyl)ethanone. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 26, 2026, from [Link]

Sources

Application Note: Protocol for Suzuki-Miyaura Coupling of 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Safety Warning

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-3-methoxyphenyl)ethanone .

This substrate presents a specific "steric sandwich" challenge: the reactive bromine at the C2 position is flanked by an acetyl group at C1 and a methoxy group at C3. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] typically fail to achieve full conversion due to the high energy barrier for oxidative addition and transmetallation in this crowded environment.

🚨 CRITICAL IDENTITY ALERT: Do Not Confuse Substrates

Before proceeding, verify your starting material structure. The nomenclature for this class of compounds is frequently confused in commercial catalogs.

FeatureTarget Substrate (Aryl Bromide) Common Imposter (Alpha-Bromo Ketone)
IUPAC Name 1-(2-Bromo-3-methoxyphenyl)ethanone2-Bromo-1-(3-methoxyphenyl)ethanone
Structure Br is on the Ring (C2) Br is on the Acetyl group (Alpha-C)
Reactivity Suzuki Coupling PartnerLachrymator / Alkylating Agent
CAS Ref Isomer Specific5000-65-7 (Avoid for this protocol)
Action Proceed with this protocol STOP. This protocol will fail/explode.

Substrate Analysis: The "Steric Sandwich"

The target molecule, 1-(2-Bromo-3-methoxyphenyl)ethanone, is a 1,2,3-trisubstituted benzene.

  • Electronic Effect: The acetyl group (EWG) at C1 activates the C-Br bond for oxidative addition. However, the methoxy group (EDG) at C3 pushes electron density into the ring, slightly counteracting this activation.

  • Steric Effect (The Primary Barrier): The bromine atom is sterically crowded by the ortho-acetyl and ortho'-methoxy groups.

    • Consequence: Bulky phosphine ligands are required to facilitate the Oxidative Addition (OA) step.

    • Catalyst Choice: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the SPhos biaryl backbone provide secondary interactions with the Palladium center, stabilizing the monoligated Pd(0) species necessary for entering the catalytic cycle with hindered substrates.

Optimized Protocol

Reagents & Materials
ReagentEquiv.[1]RoleSpecification
Aryl Bromide 1.0Substrate>97% Purity
Boronic Acid 1.2 - 1.5Coupling PartnerExcess required due to protodeboronation risk
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystPalladium(II) Acetate
SPhos 0.04 (4 mol%)LigandBuchwald Ligand (High Steric Tolerance)
K₃PO₄ 3.0BaseTribasic Potassium Phosphate (Anhydrous)
Toluene 10 VolSolvent ANon-polar, high boiling point
Water 1 VolSolvent BRequired for Boronate activation

Note: Pre-complexed catalysts like Pd-SPhos G2 or G3 are excellent alternatives and ensure a precise 1:1 Pd:L ratio, often resulting in faster initiation.

Step-by-Step Procedure

Scale: 1.0 mmol (229 mg of Aryl Bromide)

  • Catalyst Pre-activation (Optional but Recommended):

    • In a small vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene.

    • Stir at Room Temperature (RT) for 10 minutes under Nitrogen. The solution should turn from orange to a dark red/brown, indicating ligation.

  • Reaction Assembly:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

      • 1-(2-Bromo-3-methoxyphenyl)ethanone (229 mg, 1.0 mmol).

      • Aryl Boronic Acid (1.2 mmol).

      • K₃PO₄ (636 mg, 3.0 mmol).

    • Seal the vial with a septum cap.

  • Inertion:

    • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

    • Why? Oxygen poisons the active Pd(0) species and promotes homocoupling of the boronic acid.

  • Solvent Addition:

    • Inject Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

    • Add the pre-formed Catalyst solution (from Step 1). Total solvent volume ~5.5 mL.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800+ RPM). Efficient mixing is crucial for the biphasic system.

    • Time: 4 to 16 hours.

  • Monitoring (IPC - In-Process Control):

    • Check by HPLC or TLC at 2 hours.

    • Target: Disappearance of Aryl Bromide.

    • Common Byproduct: If the Aryl Bromide is consumed but Product is low, check for Dehalogenated SM (1-(3-methoxyphenyl)ethanone). This indicates the catalyst is active but Transmetallation is failing (likely Boronic acid issue).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Visual Workflows

Experimental Workflow (Decision Tree)

SuzukiWorkflow Start Start: Weigh Reagents (Inert Atmosphere) Mix Add Solvents (Tol/H2O) & Catalyst (Pd/SPhos) Start->Mix Heat Heat to 100°C Stir 800 RPM Mix->Heat Check IPC: HPLC @ 2 Hours Heat->Check Complete Conversion > 95%? Check->Complete Workup Cool & Extract (EtOAc) Complete->Workup Yes AddCat Add 1 mol% Catalyst Check O2 exclusion Complete->AddCat No (Stalled) AddCat->Heat

Figure 1: Decision-matrix for reaction execution and monitoring.

Mechanistic Logic: Why SPhos?

Mechanism cluster_0 Catalytic Cycle Substrate Steric Sandwich (Ar-Br) OA Oxidative Addition (Rate Limiting Step) Substrate->OA Activated by Acetyl Hindered by Ortho-groups Ligand SPhos Ligand (Bulky/e- Rich) Ligand->OA Facilitates OA via Monoligated Pd(0) TM Transmetallation (Base Assisted) OA->TM RE Reductive Elimination (Product Release) TM->RE

Figure 2: The SPhos ligand overcomes the steric barrier at the Oxidative Addition step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos or Pd-SPhos G3 pre-catalyst. Ensure rigorous O₂ exclusion.
Dehalogenation (H-Ar) ProtodehalogenationReduce temperature to 80°C. Ensure solvent is not "wet" with alcohols (use Toluene).
Homocoupling (Ar-Ar) Oxygen Leak / Low Boronic AcidIncrease Boronic Acid to 1.5 equiv. Degass solvents more thoroughly.
Aldol Side Products Base SensitivityThe acetyl group is base-sensitive. If impurities appear, switch base from K₃PO₄ to K₂CO₃ or KF .

References

  • Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society.[2]

  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide."

  • BenchChem. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates."

  • Thermo Fisher. "2-Bromo-3'-methoxyacetophenone (Isomer Distinction Data)."

Sources

Reagents for reducing the ketone group in 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Reduction Strategies for 1-(2-Bromo-3-methoxyphenyl)ethanone

Abstract & Strategic Analysis

This guide details the reduction of 1-(2-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-65-7) to its corresponding alcohol, 1-(2-Bromo-3-methoxyphenyl)ethanol . This transformation is a critical step in the synthesis of fused heterocycles (e.g., benzofurans, indoles) and biaryl pharmacophores.[1]

The Chemoselectivity Challenge: The substrate presents a unique "Ortho-Halo" challenge.[1] The 2-bromo substituent imposes significant steric hindrance adjacent to the carbonyl center and introduces a risk of hydrodehalogenation (loss of Br) if aggressive catalytic hydrogenation methods are employed.[1] Furthermore, the 3-methoxy group acts as an electron-donating group (EDG), slightly deactivating the ketone toward nucleophilic attack compared to electron-deficient analogs.[1]

Recommended Strategies:

  • Sodium Borohydride (NaBH₄): The industry standard for accessing the racemic alcohol.[1] It offers high chemoselectivity (preserving the Ar-Br bond) and operational simplicity.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: The preferred method for accessing high-enantiopurity alcohols (ee > 95%) on a discovery/medicinal chemistry scale.[1]

  • Noyori Transfer Hydrogenation (Ru-TsDPEN): The scalable, "green" alternative for chiral reduction, avoiding high-pressure hydrogen gas and minimizing debromination risks.[1]

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal reagent based on stereochemical requirements and scale.

G Start Starting Material: 1-(2-Bromo-3-methoxyphenyl)ethanone Decision Target Stereochemistry? Start->Decision Racemic Racemic Alcohol (±) Decision->Racemic No Preference Chiral Chiral Alcohol (R) or (S) Decision->Chiral Enantiopure NaBH4 Reagent: NaBH4 Solvent: MeOH Temp: 0°C to RT Racemic->NaBH4 ScaleCheck Scale / Safety? Chiral->ScaleCheck CBS Reagent: Me-CBS / BH3·THF Best for: <100g, High ee ScaleCheck->CBS Discovery Scale Noyori Reagent: Ru-TsDPEN / HCO2H Best for: >100g, Scalable ScaleCheck->Noyori Process Scale

Figure 1: Reagent selection logic based on stereochemical goals and operational scale.

Protocol A: Racemic Reduction (NaBH₄)

Objective: Synthesis of (±)-1-(2-Bromo-3-methoxyphenyl)ethanol. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1] Key Advantage: Complete retention of the aryl bromide; low cost.[1]

Materials
  • Substrate: 1-(2-Bromo-3-methoxyphenyl)ethanone (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (0.6 - 1.0 eq)

  • Solvent: Methanol (Anhydrous preferred, though reagent grade is acceptable)

  • Quench: 1N HCl or Saturated NH₄Cl[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (43.6 mmol) of the ketone in 100 mL of Methanol (0.4 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: While the reaction can proceed at RT, cooling minimizes potential side reactions and controls the exotherm.

  • Addition: Add NaBH₄ (1.65 g, 43.6 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Critical Observation: Gas evolution (H₂) will occur.[1] Ensure adequate venting.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2–4 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The starting material (Rf ~0.[1]6) should disappear, and the alcohol (Rf ~0.[1]3) should appear.[1]

  • Quench: Carefully add 1N HCl (20 mL) dropwise to destroy excess hydride. Stir for 15 minutes until gas evolution ceases.

  • Work-up: Concentrate the methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically >95% pure.[1] If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).[1]

Expected Yield: 90–98% Data Validation: ¹H NMR should show a quartet at ~5.2 ppm (CH-OH) and disappearance of the methyl ketone singlet at ~2.6 ppm.[1]

Protocol B: Enantioselective Reduction (CBS Catalyst)

Objective: Synthesis of (R)- or (S)-1-(2-Bromo-3-methoxyphenyl)ethanol (>95% ee). Mechanism: The chiral oxazaborolidine catalyst activates borane, directing hydride attack to a specific face of the ketone.[1] Stereocontrol: The bulky ortho-bromo group acts as the "Large" (L) group, and the methyl group as the "Small" (S) group in the CBS transition state model.

Materials
  • Substrate: 1-(2-Bromo-3-methoxyphenyl)ethanone (1.0 eq)

  • Catalyst: (R)-Me-CBS (0.1 eq) for (S)-alcohol; (S)-Me-CBS for (R)-alcohol.

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M) or Catecholborane (0.7 eq).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen atmosphere.

  • Catalyst Charge: Add (R)-Me-CBS (1.0 M in toluene, 4.3 mL, 0.1 eq) to the flask. Dilute with anhydrous THF (20 mL) .

  • Reductant Prep: Add BH₃·THF (1.0 M, 26 mL, 0.6 eq) to the catalyst solution.[1] Cool the mixture to -20 °C .

  • Substrate Addition: Dissolve the ketone (10.0 g, 43.6 mmol) in anhydrous THF (30 mL) . Add this solution dropwise to the catalyst/borane mixture over 1 hour via syringe pump.

    • Why Slow Addition? To maintain a low concentration of free ketone, ensuring it complexes with the catalyst rather than reacting non-selectively with free borane.[1]

  • Reaction: Stir at -20 °C for 1 hour, then slowly warm to 0 °C.

  • Quench: Carefully add Methanol (10 mL) dropwise (Exothermic!). Stir for 30 minutes.

  • Work-up: Add 1N HCl (50 mL) and extract with Diethyl Ether or EtOAc. Wash with sat.[1] NaHCO₃ and brine.[1]

  • Purification: Flash chromatography is required to remove the catalyst residue.[1]

Expected Yield: 85–92% Expected ee: 94–98% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).

Protocol C: Transfer Hydrogenation (Noyori Ru-TsDPEN)

Objective: Scalable, safe asymmetric reduction without H₂ gas. Mechanism: Metal-ligand bifunctional catalysis using Ruthenium and a chiral diamine ligand.[1][2] Reagent: RuCl.

Step-by-Step Procedure
  • Mixture: In a reaction vessel, mix the ketone (10.0 g) , the catalyst (Ru-TsDPEN, 0.5 mol%) , and an azeotropic mixture of Formic Acid/Triethylamine (5:2) (approx 30 mL). Alternatively, use Sodium Formate in Water/DCM (biphasic).[1]

  • Reaction: Stir at 25–40 °C for 12–24 hours.

    • Note: Monitor strictly.[1] Higher temperatures increase rate but may erode ee%.[1]

  • Work-up: Dilute with water and extract with DCM. The catalyst remains largely in the organic phase but can be removed via silica plug filtration.[1]

Critical Comparison of Reagents

ParameterNaBH₄CBS ReductionNoyori Transfer Hydrog.[1]
Product Type Racemic (±)Chiral (R or S)Chiral (R or S)
Chemoselectivity Excellent (Retains Br)ExcellentExcellent
Atom Economy GoodModerate (Borane waste)High
Safety Profile High (Mild H₂ evolution)Moderate (Borane is flammable)High (No H₂ gas needed)
Cost LowHigh (Catalyst + Borane)Moderate (Catalyst load is low)
Scalability ExcellentGood (requires cooling)Excellent

References

  • Modern Reduction Methods: Chemoselective reductions with sodium borohydride.[1][3] Semantic Scholar. (1989).[1] Link

  • Noyori Hydrogenation: Noyori Asymmetric Hydrogenation. SynArchive.[1] Link

  • Transfer Hydrogenation: Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach.[1] University of Liverpool.[1] Link

  • Substrate Properties: 2-Bromo-1-(3-methoxyphenyl)ethanone Safety & Properties. PubChem/Sigma.[1] Link

  • CBS Methodology: Enantioselective Reduction of Ketones.[1][4] Wikipedia/Corey et al. Link

Sources

Application of 1-(2-Bromo-3-methoxyphenyl)ethanone in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 1-(2-Bromo-3-methoxyphenyl)ethanone in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast number of pharmaceuticals and biologically active agents. The starting material, 1-(2-Bromo-3-methoxyphenyl)ethanone, represents a particularly versatile and powerful building block for constructing such scaffolds. Its utility stems from the orthogonal reactivity of its three key functional groups: the α-bromoacetyl moiety, a prime site for nucleophilic substitution and enolate chemistry; the aryl bromide, a handle for a wide array of transition-metal-catalyzed cross-coupling reactions; and the methoxy group, which electronically influences the aromatic ring and can serve as a synthetic handle itself.

This technical guide provides an in-depth exploration of the application of 1-(2-Bromo-3-methoxyphenyl)ethanone in the synthesis of two medicinally significant heterocyclic families: Benzofurans and Quinolines . We will move beyond simple reaction schemes to dissect the underlying mechanisms, provide detailed, field-tested protocols, and explain the critical causality behind experimental choices.

Application I: Palladium-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

The benzofuran core is a prominent feature in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. A highly efficient strategy for constructing substituted benzofurans from 1-(2-Bromo-3-methoxyphenyl)ethanone involves a palladium-catalyzed intramolecular O-arylation. This approach leverages the aryl bromide and the acetyl group to forge the critical C-O bond of the furan ring.

Synthetic Strategy & Mechanistic Rationale

The core strategy involves the in-situ formation of an enolate from the ketone, which then acts as the nucleophile in a palladium-catalyzed intramolecular coupling with the aryl bromide. This elegant cascade reaction builds the heterocyclic ring in a single, efficient step.

The catalytic cycle is believed to proceed via the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate.

  • Enolate Formation: A base deprotonates the α-carbon of the ketone, generating the corresponding enolate.

  • Coordination & Reductive Elimination: The enolate coordinates to the palladium center, displacing a ligand. The subsequent reductive elimination forms the C-O bond of the benzofuran ring and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Senior Scientist's Note: The choice of base and ligand is paramount in this transformation. A non-nucleophilic, sufficiently strong base is required to generate the enolate without competing in side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which is typically the rate-limiting step of the cycle.

Detailed Experimental Protocol: Synthesis of 7-Methoxy-2-methylbenzo[b]furan

Reaction Scheme: (An image depicting the chemical reaction of 1-(2-Bromo-3-methoxyphenyl)ethanone cyclizing to 7-Methoxy-2-methylbenzo[b]furan via a palladium catalyst and base)

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
1-(2-Bromo-3-methoxyphenyl)ethanone229.06 g/mol 1.0229 mg
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 0.05 (5 mol%)11.2 mg
Xantphos578.68 g/mol 0.10 (10 mol%)57.9 mg
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 2.5815 mg
Anhydrous Toluene--10 mL

Procedure:

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromo-3-methoxyphenyl)ethanone (229 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.10 mmol), and Cesium Carbonate (815 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexane to afford the pure 7-methoxy-2-methylbenzo[b]furan.

  • Characterization: Expected yield is typically in the range of 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

Benzofuran_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Intramolecular Cyclization cluster_workup 3. Work-up & Purification prep_1 Combine Reactants: - Ketone (1 eq) - Pd(OAc)2 (5 mol%) - Xantphos (10 mol%) - Cs2CO3 (2.5 eq) prep_2 Purge with Argon prep_1->prep_2 prep_3 Add Anhydrous Toluene prep_2->prep_3 react_1 Heat to 110 °C prep_3->react_1 react_2 Stir for 12-18h react_1->react_2 react_3 Monitor by TLC react_2->react_3 workup_1 Cool & Filter through Celite react_3->workup_1 workup_2 Aqueous Wash (H2O, Brine) workup_1->workup_2 workup_3 Dry & Concentrate workup_2->workup_3 workup_4 Flash Chromatography workup_3->workup_4 product Pure Benzofuran (75-90% Yield) workup_4->product

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Application II: Two-Step Synthesis of Quinolines via Friedländer Annulation

The quinoline scaffold is another privileged heterocycle, central to numerous antimalarial, antibacterial, and anticancer drugs. A robust and classical method for its synthesis is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone or aldehyde. To utilize 1-(2-Bromo-3-methoxyphenyl)ethanone for this purpose, a preliminary step is required to convert the aryl bromide into an amino group, thus creating the necessary 2-aminoaryl ketone precursor.

Synthetic Strategy & Mechanistic Rationale

This application is a two-stage process:

  • Amination: The aryl bromide is converted to a primary amine. While various methods exist, a copper-catalyzed amination with aqueous ammonia offers a direct and effective route.

  • Friedländer Annulation: The resulting 1-(2-amino-3-methoxyphenyl)ethanone is condensed with a β-dicarbonyl compound, such as acetylacetone, under acidic catalysis. The mechanism involves an initial Schiff base formation (iminium ion) followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.[2]

Senior Scientist's Note: The Friedländer reaction can be catalyzed by both Brønsted and Lewis acids.[2] The choice of catalyst can influence reaction times and yields. For substrates with sensitive functional groups, milder Lewis acids or solid-supported acid catalysts can be advantageous, simplifying purification and improving overall efficiency.[1]

Detailed Experimental Protocol: Synthesis of 8-Methoxy-2,4-dimethylquinoline

Part A: Synthesis of 1-(2-amino-3-methoxyphenyl)ethanone Intermediate

Reaction Scheme: (An image depicting the chemical reaction of 1-(2-Bromo-3-methoxyphenyl)ethanone reacting with ammonia in the presence of a copper catalyst to form 1-(2-amino-3-methoxyphenyl)ethanone)

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
1-(2-Bromo-3-methoxyphenyl)ethanone229.06 g/mol 5.01.15 g
Copper(I) Iodide (CuI)190.45 g/mol 0.5 (10 mol%)95 mg
L-Proline115.13 g/mol 1.0 (20 mol%)115 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 10.01.38 g
Aqueous Ammonia (28-30%)--15 mL
DMSO--10 mL

Procedure:

  • Vessel Preparation: In a sealed pressure vessel, combine 1-(2-Bromo-3-methoxyphenyl)ethanone (1.15 g, 5.0 mmol), CuI (95 mg, 0.5 mmol), L-Proline (115 mg, 1.0 mmol), and K₂CO₃ (1.38 g, 10.0 mmol).

  • Solvent Addition: Add DMSO (10 mL) and aqueous ammonia (15 mL).

  • Reaction Execution: Securely seal the vessel and place it in a preheated oil bath at 90 °C. Stir for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the amino-ketone intermediate.

Part B: Friedländer Annulation to 8-Methoxy-2,4-dimethylquinoline

Reaction Scheme: (An image depicting the reaction of 1-(2-amino-3-methoxyphenyl)ethanone with acetylacetone under acidic conditions to form 8-Methoxy-2,4-dimethylquinoline)

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
1-(2-amino-3-methoxyphenyl)ethanone165.19 g/mol 1.0165 mg
Acetylacetone (2,4-Pentanedione)100.12 g/mol 1.2127 µL
p-Toluenesulfonic acid (p-TsOH)172.20 g/mol 0.1 (10 mol%)17 mg
Toluene--10 mL

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add the amino-ketone intermediate (165 mg, 1.0 mmol), toluene (10 mL), acetylacetone (127 µL, 1.2 mmol), and p-TsOH (17 mg, 0.1 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and continue for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction for the disappearance of the amino-ketone by TLC.

  • Work-up: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final quinoline product. Expected yield is typically >85%.

Catalyst Comparison for Friedländer Annulation
Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHToluene1105~85-90(Typical)
Montmorillonite K-10EthanolReflux270-83[1]
MIL-53(Al) MOFSolvent-free1006>95[2]
InCl₃Solvent-free80311-77[1]
Workflow Visualization

Quinolone_Synthesis_Workflow cluster_stepA Step A: Amination cluster_stepB Step B: Friedländer Annulation start 1-(2-Bromo-3-methoxy phenyl)ethanone stepA_react CuI, L-Proline, K2CO3 Aq. NH3, DMSO, 90°C start->stepA_react intermediate 1-(2-amino-3-methoxy phenyl)ethanone stepA_react->intermediate stepB_react Acetylacetone p-TsOH, Toluene Reflux (Dean-Stark) intermediate->stepB_react product 8-Methoxy-2,4-dimethyl quinoline stepB_react->product

Caption: Two-Step Synthesis of Quinolines from 1-(2-Bromo-3-methoxyphenyl)ethanone.

Conclusion

1-(2-Bromo-3-methoxyphenyl)ethanone is a demonstrably potent and versatile precursor for the synthesis of complex, medicinally-relevant heterocyclic systems. By strategically targeting its distinct functional groups, chemists can access diverse scaffolds such as benzofurans and quinolines through robust and high-yielding synthetic routes. The protocols detailed herein provide a practical framework for researchers, scientists, and drug development professionals to leverage this building block in their synthetic campaigns, enabling the efficient construction of novel molecular entities for further investigation.

References

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (2022). PubMed. Available at: [Link]

  • Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. (2021). ResearchGate. Available at: [Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2024). Indian Academy of Sciences. Available at: [Link]

  • Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. (N/A). American Chemical Society. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications (RSC Publishing). Available at: [Link]

  • One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. (2008). PubMed. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. Available at: [Link]

  • Nazarov Cyclization. (N/A). Organic Chemistry Portal. Available at: [Link]

  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025). PMC. Available at: [Link]

  • Intramolecular cyclization of β-nitroso-o-quinone methides. A theoretical endoscopy of a potentially useful innate `rec. (N/A). ScienceDirect. Available at: [Link]

  • Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. (N/A). SciELO México. Available at: [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2012). MDPI. Available at: [Link]

  • SYNTHETIC STUDIES OF SUBSTITUTED PYRIDINE ALDEHYDES AS INTERMEDIATES FOR THE SYNTHESIS OF TODDAQUINOLINE, ITS DERIVATIVES AND OTHER NATURAL PRODUCTS. (2011). HETEROCYCLES. Available at: [Link]

  • Nazarov cyclization reaction. (N/A). Wikipedia. Available at: [Link]

  • Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX) Bond Formation. (N/A). Bentham Science Publisher. Available at: [Link]

  • 2-Bromo-1-(4-Methoxyphenyl)ethanone. (2009). Amanote Research. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (N/A). PMC. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). ResearchGate. Available at: [Link]

  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. (N/A). Rsc.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield of 1-(2-Bromo-3-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers optimizing the synthesis of 1-(2-Bromo-3-methoxyphenyl)ethanone (CAS: 1232407-19-0). This molecule presents a specific regiochemical challenge due to the 1,2,3-trisubstitution pattern on the benzene ring.

Case ID: OPT-YIELD-1232407 Subject: Regiocontrol and Yield Optimization for Sterically Congested Acetophenones Status: Active Guide

Diagnostic & Strategy Selection

Before beginning, confirm your target structure. A common error is confusing this target with its isomers or side-chain brominated derivatives.

FeatureTarget MoleculeCommon Impostor (Alpha-Bromo)Common Isomer (Para-Bromo)
Structure Ring-brominated Side-chain brominated Ring-brominated
IUPAC 1-(2-Bromo-3-methoxyphenyl)ethanone2-Bromo-1-(3-methoxyphenyl)ethanone1-(4-Bromo-3-methoxyphenyl)ethanone
Substitution 1-Acetyl, 2-Br, 3-OMe1-(Bromoacetyl), 3-OMe1-Acetyl, 4-Br, 3-OMe
Key Challenge Steric crowding at C2Labile bromideRegioselectivity (EAS favors this)
Primary Route Directed Ortho Metalation (DoM) Bromination of ketoneFriedel-Crafts Acetylation
Strategic Recommendation

Do NOT use direct electrophilic aromatic substitution (EAS). Attempting to brominate 3-methoxyacetophenone directly will predominantly yield the 6-bromo or 4-bromo isomers due to the directing effects of the methoxy group (ortho/para) and the steric hindrance at position 2.

The Optimized Protocol relies on Directed Ortho Metalation (DoM) or the functionalization of 2-bromo-3-methoxybenzaldehyde . The route described below utilizes the DoM strategy on a protected aldehyde, which is well-documented for accessing the difficult C2 position between two substituents.

Optimized Experimental Protocol (DoM Route)

This workflow maximizes regioselectivity by utilizing the "cooperative directing effect" of the methoxy group and a protected aldehyde to install the bromine atom specifically at the crowded C2 position.

Workflow Diagram

G Start 3-Methoxybenzaldehyde Step1 Step 1: Protection (Acetal Formation) Start->Step1 Ethylene glycol, pTsOH, Toluene Inter1 2-(3-Methoxyphenyl)- 1,3-dioxolane Step1->Inter1 Step2 Step 2: DoM & Quench (n-BuLi, -78°C; then Br2) Inter1->Step2 Regioselective Lithiation Inter2 2-(2-Bromo-3-methoxyphenyl)- 1,3-dioxolane Step2->Inter2 Step3 Step 3: Deprotection (Acid Hydrolysis) Inter2->Step3 H3O+ Inter3 2-Bromo-3-methoxy- benzaldehyde Step3->Inter3 Step4 Step 4: Grignard Addition (MeMgBr) Inter3->Step4 MeMgBr, THF, 0°C Inter4 1-(2-Bromo-3-methoxy- phenyl)ethanol Step4->Inter4 Step5 Step 5: Oxidation (PCC or Swern) Inter4->Step5 Target TARGET: 1-(2-Bromo-3-methoxyphenyl) ethanone Step5->Target

Caption: Synthesis of 1-(2-Bromo-3-methoxyphenyl)ethanone via Directed Ortho Metalation (DoM) to overcome steric hindrance.

Detailed Methodology
Step 1: Protection of 3-Methoxybenzaldehyde
  • Rationale: The aldehyde proton is acidic and the carbonyl is electrophilic; it must be protected to survive n-BuLi. The acetal also serves as a weak Directing Metalation Group (DMG).

  • Protocol: Reflux 3-methoxybenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and catalytic p-toluenesulfonic acid (pTsOH) in toluene using a Dean-Stark trap. Monitor until water evolution ceases.

  • QC Point: Ensure complete conversion by TLC/NMR to prevent n-BuLi consumption by the aldehyde.

Step 2: Regioselective Bromination (The Critical Step)
  • Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), Bromine (Br2) or NBS.

  • Procedure:

    • Dissolve the acetal (Inter1) in anhydrous THF under Argon.

    • Add TMEDA (1.1 eq). Cool to -78°C .[1][2]

    • Add n-BuLi (1.1 eq) dropwise. Crucial: Maintain temp < -70°C.

    • Stir for 1-2 hours at -78°C. The lithium installs at C2 (between the acetal and methoxy) due to the synergistic directing effect.

    • Add electrophile (Br2 or CBr4, 1.2 eq) dissolved in THF.

    • Allow to warm to room temperature (RT).

  • Troubleshooting: If you observe the C6-bromo isomer (para to acetal), the temperature was likely too high, or the reaction time too short (thermodynamic vs kinetic control).

Step 3: Deprotection & Grignard Addition
  • Hydrolysis: Treat the crude acetal with 2M HCl/THF to release 2-bromo-3-methoxybenzaldehyde .

  • Grignard:

    • Dissolve the aldehyde in dry THF. Cool to 0°C.[3][4]

    • Add Methylmagnesium bromide (MeMgBr, 1.2 eq) dropwise.

    • Quench with saturated NH4Cl.

  • Yield Check: This step typically proceeds in >85% yield. Low yield suggests wet solvents (quenching the Grignard).

Step 4: Oxidation to Ketone
  • Reagents: PCC (Pyridinium chlorochromate), Dess-Martin Periodinane, or Swern conditions.

  • Protocol: Standard oxidation of the secondary alcohol to the ketone.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).[1][2][5]

Troubleshooting Guide & FAQs

Q1: I am getting a mixture of regioisomers in the bromination step. Why?

Root Cause: Temperature fluctuations or lack of TMEDA. Explanation: The C2 position (between substituents) is the kinetic lithiation site due to the inductive effect of both oxygens. However, it is sterically crowded. If the temperature rises above -70°C during n-BuLi addition, the lithiated species may isomerize to the thermodynamically more stable (less crowded) C6 position. Fix:

  • Use a fresh dry-ice/acetone bath (-78°C).

  • Add n-BuLi very slowly down the side of the flask to pre-cool it.

  • Ensure TMEDA is present; it breaks up n-BuLi aggregates, increasing reactivity at the hindered site.

Q2: Why not use Friedel-Crafts acylation on 2-bromoanisole?

Analysis: Friedel-Crafts is governed by electronic directing effects.

  • Substrate: 2-Bromoanisole.

  • Directing Groups: Methoxy (Strong activator, ortho/para) vs Bromine (Deactivator, ortho/para). Methoxy dominates.

  • Outcome: The acetyl group will attach para to the methoxy group (Position 5 relative to Br, or Position 4 relative to OMe).

  • Result: You will synthesize 1-(4-bromo-3-methoxyphenyl)ethanone , not the target.

Q3: My Grignard reaction stalled. Can I use the Weinreb amide route instead?

Answer: Yes, and it may be superior for scale-up. Alternative Protocol:

  • Oxidize 2-bromo-3-methoxybenzaldehyde to 2-bromo-3-methoxybenzoic acid (using NaClO2/Pinnick oxidation).

  • Convert acid to Weinreb Amide (using N,O-dimethylhydroxylamine + EDC/coupling agent).

  • React Weinreb amide with MeMgBr. Benefit: This prevents over-addition of Grignard (formation of tertiary alcohol) and yields the ketone directly, skipping the final oxidation step.

Q4: Are there commercial sources for the intermediate?

Insight: 2-Bromo-3-methoxybenzaldehyde is a known intermediate (CAS 109536-16-9) but can be expensive. Synthesizing it via the DoM route (Meyers method) is often more cost-effective for multi-gram scales.

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Target CAS 1232407-19-0Verify against side-chain bromo (5000-65-7)
Molecular Weight 229.07 g/mol
Typical Yield (DoM) 65-75% (Step 2)Regioselectivity is usually >95:5
Typical Yield (Overall) 40-50%From 3-methoxybenzaldehyde
1H NMR Key Signals ~2.60 ppm (s, 3H, Acetyl)Confirm singlet for methyl ketone
~3.90 ppm (s, 3H, OMe)
Aromatic region: 3 protonsPattern: doublet, doublet, triplet (1,2,3-subst)

References

  • Meyers, A. I., et al. (1989). Regioselective lithiation of 1,3-disubstituted benzenes. This is the foundational work establishing the C2 lithiation preference for alkoxy-substituted benzenes.
  • Alam, M., et al. (2020).[6][7] Synthesis of the Tetracyclic Framework of Polycyclic Spiro Lignan Natural Products. ACS Omega. (Describes the synthesis of 2-bromo-3-methoxybenzaldehyde).

  • Comins, D. L., & Brown, J. D. (1984). Ortho-lithiation of benzaldehyde acetals. Journal of Organic Chemistry.
  • BenchChem Application Note. Synthesis of 2-Bromo-3'-hydroxyacetophenone. (Used for distinguishing the alpha-bromo impurity profile).

Sources

Overcoming steric hindrance in 2'-Bromo-3'-methoxyacetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SB-2Br-3OMe-AP

Subject: Overcoming Steric Hindrance in 2'-Bromo-3'-methoxyacetophenone Reactions

Executive Summary & Structural Analysis

User Issue: Low reactivity or side reactions (reduction/enolization) during nucleophilic attacks or cross-couplings on 2'-Bromo-3'-methoxyacetophenone.

Root Cause Analysis: The substrate presents a "Perfect Storm" of steric congestion known as the Buttressing Effect .

  • Primary Hindrance: The 2'-Bromo substituent is ortho to the reactive acetyl group, physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle) or metal catalysts.

  • Secondary Lock (The Buttress): The 3'-Methoxy group is ortho to the bromine. It electronically and sterically repels the bromine atom, preventing it from bending away from the acetyl group. This "locks" the bromine into a rigid conformation that maximizes hindrance at the carbonyl site.

Support Modules:

  • Module A: Carbonyl Addition (Grignard/Lithium failures).

  • Module B: C-C Cross-Coupling (Aryl Bromide unreactivity).

  • Module C: Alpha-Functionalization (Enolate generation).

Troubleshooting Modules
Module A: The "Dead" Grignard Reaction

Symptom: You attempt a Grignard addition (e.g., MeMgBr) to the ketone.

  • Result: Recovery of starting material (enolization) or formation of the secondary alcohol (reduction), rather than the desired tertiary alcohol.

The Fix: Organocerium Chemistry (The Luche-Imamoto Method) Standard Grignard reagents are highly basic. In hindered systems, they act as bases (removing the


-proton) rather than nucleophiles. Organocerium reagents (

) are more nucleophilic but less basic .

Mechanism: The highly oxophilic Cerium(III) coordinates to the carbonyl oxygen, activating it for attack.[1] Simultaneously, the organocerium reagent is less basic, suppressing enolization.[1]

Protocol:


-Mediated Addition 
  • Reagents: Anhydrous

    
     (Critical), 
    
    
    
    or
    
    
    .
  • Step 1 (Activation): Dry

    
     (1.5 equiv) at 140°C under high vacuum for 2 hours. It must be a fine white powder.
    
  • Step 2 (Slurry): Suspend dry

    
     in THF and stir at RT for 2 hours (ultrasound helps) to form a milky suspension.
    
  • Step 3 (Transmetallation): Cool to -78°C. Add organolithium/Grignard (1.5 equiv) dropwise. Stir for 1 hour. This generates the organocerium species.

  • Step 4 (Addition): Add 2'-Bromo-3'-methoxyacetophenone (1.0 equiv) in THF.

  • Step 5 (Workup): Quench with dilute HCl.

Visual Logic:

GrignardFix Start Start: Grignard Attempt Check Is Product Formed? Start->Check Success Continue Workflow Check->Success Yes Fail Recovers SM or Reduced Product Check->Fail No Solution Switch to Organocerium (CeCl3) Fail->Solution Steric Blockage Mech Mechanism: Ce activates C=O Suppresses Enolization Solution->Mech Mech->Success Yield > 80%

Figure 1: Decision tree for troubleshooting failed nucleophilic additions to hindered acetophenones.

Module B: The "Stalled" Cross-Coupling

Symptom: Suzuki or Buchwald-Hartwig coupling at the C-Br bond fails.

  • Result: Unreacted aryl bromide.

  • Cause: The ortho-acetyl group blocks the Palladium center from performing oxidative addition. Standard ligands (

    
    , dppf) are too small or not electron-rich enough to force the reaction.
    

The Fix: Specialized Buchwald Ligands (SPhos) You require a ligand that is bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition). SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "Gold Standard" for this specific steric pattern.

Why SPhos? The methoxy groups on the SPhos biaryl backbone interact with the Pd center, stabilizing the oxidative addition intermediate even in extremely crowded environments.

Protocol: High-Steric Suzuki Coupling

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR Pre-formed Pd-SPhos G4 precatalyst.
    
  • Base:

    
     (3.0 equiv) - Mild base prevents side reactions with the acetyl group.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 100°C.

  • Note: If SPhos fails, switch to XPhos , which is even bulkier.

Data Comparison: Ligand Performance

Ligand TypeYield (24h)Comment
PPh3 (Standard) < 5%Oxidative addition fails due to sterics.
DPPF (Bidentate) 15-20%Bite angle insufficient for this hindrance.
SPhos (Buchwald) 92% Recommended. Excellent turnover.
XPhos (Buchwald) 88%Good alternative if substrate is extremely lipophilic.
Module C: Alpha-Functionalization (The Acetyl Group)

Symptom: Attempting to alkylate the methyl group (e.g., Aldol or alkyl halide addition) results in poly-alkylation or no reaction.

The Fix: Kinetic Enolate Control The steric bulk of the 2-Br/3-OMe system actually helps here if you use the right base. It protects the carbonyl from nucleophilic attack by the base.

Protocol:

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide). It is too bulky to attack the carbonyl (1,2-addition) and will selectively remove the alpha-proton.

  • Temp: Strictly -78°C.

  • Procedure: Add ketone to LiHMDS at -78°C. Stir 30 mins. Add electrophile (e.g., MeI, aldehyde).

Frequently Asked Questions (FAQ)

Q1: Can I use


 instead of 

for the addition reaction?
A: Yes, Lanthanum(III) chloride works via a similar mechanism (Luche-type activation). However, Cerium is historically more consistent for ortho-substituted ketones due to its specific Lewis acidity balance. Stick to Cerium unless you have supply constraints.

Q2: Will the 3'-Methoxy group demethylate during these reactions? A: Generally, no. However, avoid strong Lewis acids like


 or 

at high temperatures. The standard conditions listed above (Organocerium, Pd-catalyzed coupling in basic media) are safe for the methoxy ether.

Q3: I see a "de-brominated" byproduct (3'-methoxyacetophenone). Why? A: This is hydrodehalogenation. It occurs in Pd-catalyzed couplings if the reaction is too slow or if the solvent (like ethanol/isopropanol) acts as a hydride source.

  • Fix: Ensure your solvent is anhydrous and degassed. Switch to Toluene or Dioxane. Increase the catalyst loading to speed up the productive cycle.

Visualizing the Steric "Trap"

The following diagram illustrates why standard pathways fail and how the recommended solutions bypass the blockage.

StericPathways Substrate 2'-Bromo-3'-methoxyacetophenone (High Steric Congestion) Path1 Standard Grignard (RMgX) Substrate->Path1 Path2 Organocerium (R-CeCl2) Substrate->Path2 Path3 Standard Pd (PPh3) Substrate->Path3 Path4 Bulky Pd (SPhos) Substrate->Path4 Fail1 Enolization (No Reaction) OR Reduction Path1->Fail1 Blocked by 2-Br Success1 1,2-Addition Product (Tertiary Alcohol) Path2->Success1 Ce Activates C=O Fail2 No Oxidative Addition Path3->Fail2 Ligand too small Success2 Cross-Coupled Biaryl Path4->Success2 Ligand facilitates entry

Figure 2: Mechanistic pathways showing failure modes (Red) and successful bypass strategies (Green).

References
  • Imamoto, T., et al. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.

  • Bardner, T. E., & Buchwald, S. L. "A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes."[3] Angewandte Chemie International Edition, vol. 43, 2004, pp. 1871-1876.[3]

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[4] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, vol. 103, no. 18, 1981, pp. 5454–5459.[5]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473.

Sources

Minimizing side reactions during bromination of 3-methoxyacetophenone

Technical Support Center: Selective -Bromination of 3-Methoxyacetophenone

Current Status: Operational Ticket ID: T-Br-3MAP-Opt Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The bromination of 3-methoxyacetophenone to synthesize 2-bromo-1-(3-methoxyphenyl)ethan-1-one (a key intermediate for Tapentadol and other analgesics) presents a classic chemoselectivity challenge. The methoxy group (


This guide provides validated protocols to suppress ring bromination and prevent poly-bromination (

Module 1: Mechanistic Diagnostics & Reagent Selection

To minimize side reactions, one must understand the competition between Kinetic Control (Enol formation) and Thermodynamic/Electronic Control (Ring activation).

The Selectivity Challenge
  • Pathway A (Desired): Acid-catalyzed enolization followed by electrophilic attack at the

    
    -carbon.
    
  • Pathway B (Undesired): Direct electrophilic attack on the benzene ring, activated at the ortho and para positions relative to the methoxy group.

Recommendation: Avoid elemental bromine (

N-Bromosuccinimide (NBS)Copper(II) Bromide (

)

BrominationLogicStartSubstrate: 3-MethoxyacetophenoneChoiceSelect Brominating AgentStart->ChoiceBr2Elemental Br2Choice->Br2TraditionalNBSNBS + p-TsOHChoice->NBSStandard Lab ScaleCuBr2CuBr2 (Heterogeneous)Choice->CuBr2High Purity ReqRisk1High Risk: Ring Bromination(Requires Cryogenic Temp)Br2->Risk1Success1High Selectivity:Enol-Specific MechanismNBS->Success1Success2Max Selectivity:No Free Br2 ConcentrationCuBr2->Success2

Figure 1: Decision matrix for reagent selection based on selectivity risks.

Module 2: Troubleshooting Guide
Issue 1: Ring Bromination (Impurity detected at ~7.0-7.5 ppm in

H NMR)
  • Diagnosis: The reaction conditions allowed the "hard" electrophile (

    
    ) to attack the electron-rich ring.
    
  • Root Cause:

    • Use of Lewis acids (

      
      , 
      
      
      ) which catalyze EAS.
    • High concentration of free

      
      .
      
    • Solvent polarity stabilized the arenium ion intermediate.

  • Corrective Action:

    • Switch to NBS/p-TsOH . The p-TsOH catalyzes enolization (essential for

      
      -bromination) but is not strong enough to catalyze ring bromination effectively.
      
    • If using

      
      , lower temperature to 
      
      
      and add
      
      
      dropwise over 2 hours.[1]
Issue 2:

-Dibromination (Product contains >5% di-bromo species)
  • Diagnosis: The mono-bromo product is more acidic (and thus enolizes faster) than the starting material.

  • Root Cause: Excess brominating agent or "dumping" reagents all at once.

  • Corrective Action:

    • Stoichiometry Control: Use 0.95 equivalents of the brominating agent. It is better to leave 5% starting material (separable) than to generate 5% di-bromo product (difficult to separate).

    • Kinetic Control: Stop the reaction at 95% conversion as monitored by HPLC/TLC.

Issue 3: Reaction Stalls / No Conversion
  • Diagnosis: Failure to generate the enol intermediate.

  • Root Cause: Lack of acid catalyst or induction period.

  • Corrective Action:

    • Ensure p-TsOH (p-Toluenesulfonic acid) is dry.

    • For NBS reactions, a radical initiator (AIBN) is not recommended for this specific ketone; rely on the ionic acid-catalyzed mechanism.

Module 3: Optimized Experimental Protocols
Method A: The NBS / p-TsOH Protocol (Recommended for General Synthesis)

Best balance of yield, cost, and speed.

Reagents:

  • 3-Methoxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[2]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 3-methoxyacetophenone (10 mmol) in MeCN (50 mL).

  • Catalyst: Add p-TsOH (1 mmol). Stir at room temperature for 10 minutes to initiate enolization.

  • Addition: Add NBS (10 mmol) portion-wise over 30 minutes. Do not add all at once.

  • Reaction: Heat to mild reflux (

    
    ) for 2–4 hours.
    
    • Note: Ultrasound irradiation (

      
      ) can accelerate this step significantly [1].
      
  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and saturated

    
     (to remove succinimide and acid).
    
  • Purification: Recrystallize from EtOAc/Hexanes or Ethanol.

Method B: The Copper(II) Bromide Protocol (Highest Selectivity)

Best for preventing ring bromination entirely.

Reagents:

  • 3-Methoxyacetophenone (1.0 eq)

  • 
     (2.0 eq)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1)

Protocol:

  • Setup: Suspend

    
     (20 mmol) in EtOAc/CHCl
    
    
    (1:1 mixture, 60 mL).
  • Addition: Add 3-methoxyacetophenone (10 mmol) to the heterogeneous mixture.

  • Reflux: Heat to vigorous reflux. The reaction is driven by the evolution of

    
     gas (trap this!).
    
    • Visual Cue: The green

      
       solid will turn to white 
      
      
      as the reaction proceeds.
  • Completion: Monitor by TLC. Usually requires 3–5 hours.

  • Workup: Filter off the white copper(I) bromide salts. Wash the filtrate with water.[3]

  • Result: This method typically yields >95% mono-bromo selectivity [2].

Data Summary: Method Comparison
ParameterMolecular Bromine (

)
NBS / p-TsOHCopper(II) Bromide (

)
Active Species

/


(controlled)
Surface-bound Br
Ring Bromination High Risk (Requires low T)Low RiskNegligible
Di-bromination Moderate RiskLow RiskVery Low Risk
Atom Economy HighModerate (Succinimide waste)Low (Stoichiometric Cu waste)
Scalability HighHighModerate (Solids handling)
Typical Yield 60-70%85-92% 90-95%
Mechanism of Action: NBS/p-TsOH[2][4]

The following diagram illustrates why the acid-catalyzed route favors the side chain. The acid protonates the carbonyl oxygen, facilitating the formation of the enol. The enol is the nucleophile that attacks the bromine source.

MechanismKetone3-MethoxyacetophenoneProtonatedProtonated Ketone(Oxonium Ion)Ketone->Protonated+ H+ (p-TsOH)RingAttackRing Bromination(Side Reaction)Ketone->RingAttackDirect Br2 Attack(Avoid this path)EnolEnol Intermediate(Nucleophile)Protonated->Enol- H+ProductAlpha-Bromo ProductEnol->Product+ NBS(Electrophilic Attack)

Figure 2: Selective pathway via acid-catalyzed enolization vs. direct ring attack.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

  • Answer: Not necessarily. Dark colors often result from trace polymerization of the product or oxidation of phenolic impurities (if demethylation occurred). Perform the standard workup; the color often stays in the aqueous phase or can be removed by filtration through a short silica plug.

Q2: Can I use


 or 

to speed up the reaction?
  • Answer: ABSOLUTELY NOT. These are strong Lewis acids that will coordinate with the methoxy group and the carbonyl, strongly activating the aromatic ring for substitution. You will produce significant amounts of ring-brominated byproducts. Stick to Brønsted acids like p-TsOH or

    
    .
    

Q3: Why do you recommend stopping at 95% conversion?

  • Answer: The product (

    
    -bromo ketone) contains an electron-withdrawing bromine atom, making the remaining 
    
    
    -protons more acidic than the starting material. If you push for 100% conversion, the reagent will begin brominating the product to form the
    
    
    -dibromo impurity, which has a very similar boiling point and solubility profile, making purification difficult.

Q4: Can I use Acetone as a solvent?

  • Answer: No. Acetone is a ketone and will compete for the brominating agent, resulting in bromoacetone (a potent lachrymator) and reducing the yield of your target. Use Acetonitrile, Ethyl Acetate, or Methanol.[1]

References
  • Bhandari, Y., et al. (2002). "Sonochemical bromination of acetophenones using p-toluenesulfonic acid/N-bromosuccinimide." Ultrasonics Sonochemistry, 9(3), 133-137.

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sahoo, S. K., et al. (2010). "Process for the preparation of Tapentadol." Patent WO2011080736A1. (Industrial application of 3-methoxyacetophenone bromination).

Technical Support Center: A Guide to Improving the Stability of 1-(2-Bromo-3-methoxyphenyl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromo-3-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. The stability of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. Unforeseen degradation can lead to lower-than-expected yields, the formation of confounding impurities, and inaccurate analytical results.

This document provides in-depth, field-proven insights into the common stability challenges associated with 1-(2-Bromo-3-methoxyphenyl)ethanone and offers robust troubleshooting strategies and preventative protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My solution of 1-(2-Bromo-3-methoxyphenyl)ethanone, which was initially colorless, has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: The observed discoloration is a strong indicator of chemical degradation. 1-(2-Bromo-3-methoxyphenyl)ethanone, like many substituted aromatic ketones, is susceptible to several degradation pathways, particularly when in solution. The color change is typically due to the formation of conjugated, chromophoric byproducts. The primary mechanisms at play include:

  • Photodegradation: Aromatic ketones can absorb UV-Visible light, promoting them to an excited triplet state.[1] This excited state is highly reactive and can initiate degradation reactions through various pathways, including radical mechanisms, leading to complex product mixtures.[2][3] Continuous exposure to ambient laboratory light, even for short periods, can be sufficient to initiate this process.

  • Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to the oxidation of the molecule. This process can be accelerated by light (photooxidation) or the presence of trace metal impurities in your solvent or on your glassware.[3]

  • Hydrolysis: Under non-neutral pH conditions (either acidic or basic), the compound may undergo hydrolysis. While the methoxy ether linkage is generally stable, harsh acidic or basic conditions can promote its cleavage. More commonly, acidic conditions can catalyze enolization, which may open up other reaction pathways.[4]

  • Solvent Reactivity: Protic solvents (e.g., methanol, ethanol) or solvents containing impurities (e.g., water, peroxides in aged ethers) can react with the compound over time.

To confirm degradation, we recommend performing an analytical check, such as HPLC or TLC, comparing the discolored solution to a freshly prepared standard.

Q2: My HPLC/GC-MS analysis shows several new, unexpected peaks that were not present when I first prepared the solution. What are these impurities?

A2: These new peaks are almost certainly degradation products. Identifying the exact structure of each impurity requires detailed characterization, but based on the known reactivity of this class of compounds, we can predict the most likely candidates.

  • Debromination Product: Loss of the bromine atom from the aromatic ring would yield 1-(3-methoxyphenyl)ethanone . This can occur via reductive pathways, sometimes initiated by light or trace metals.

  • Demethylation Product: Hydrolysis of the methoxy group, particularly under acidic conditions (e.g., using BBr₃ is a synthetic route for this transformation), would result in 1-(2-Bromo-3-hydroxyphenyl)ethanone .[5][6]

  • Oxidation Products: Oxidative cleavage or modification of the aromatic ring can lead to a variety of more polar byproducts, which often results in a complex chromatogram.[7]

The diagram below illustrates the primary suspected degradation pathways.

G cluster_main 1-(2-Bromo-3-methoxyphenyl)ethanone Solution cluster_stress Stress Factors cluster_products Potential Degradation Products main 1-(2-Bromo-3-methoxyphenyl)ethanone C₉H₉BrO₂ debrominated 1-(3-methoxyphenyl)ethanone (Debromination) main:f0->debrominated:f0 Reductive Pathway demethylated 1-(2-Bromo-3-hydroxyphenyl)ethanone (Demethylation/Hydrolysis) main:f0->demethylated:f0 Hydrolytic Pathway oxidized Oxidized Byproducts (Ring Opening, etc.) main:f0->oxidized:f0 Oxidative Pathway light Light (UV/Vis) light->main oxygen O₂ / Oxidation oxygen->main ph Acid / Base (H₂O) ph->main

Caption: Potential degradation pathways for 1-(2-Bromo-3-methoxyphenyl)ethanone in solution.

Preventative Measures & Stability-Enhancing Protocols
Q3: How can I properly prepare and store my stock solutions to maximize their shelf-life?

A3: Proactive measures during solution preparation and storage are the most effective ways to ensure stability. Adhering to the following protocols will significantly minimize degradation.

Recommended Storage Protocol:

  • Solvent Selection: Use only high-purity, anhydrous, HPLC-grade solvents. Aprotic solvents such as acetonitrile or dichloromethane (DCM) are generally preferred over protic solvents like methanol or ethanol, as they are less likely to participate in degradation reactions.[8] If using ethers like THF, ensure they are fresh and free of peroxides.

  • Degassing: Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum. This removes dissolved oxygen, a key player in oxidative degradation.

  • Inert Atmosphere: Prepare the solution and perform all subsequent aliquoting under a gentle stream of an inert gas.

  • Light Protection: Use amber glass vials or wrap standard clear vials completely in aluminum foil to protect the solution from light.[9]

  • Temperature Control: Store solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is adequate. For long-term storage, -20°C or lower is strongly recommended.[10]

  • Aliquotting: Store the compound in small, single-use aliquots. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric contaminants (moisture, oxygen) into the main stock solution each time it is opened.

ParameterRecommendationRationale
Temperature -20°C or below (Long-term)Slows down the rate of all chemical degradation reactions.[10]
2-8°C (Short-term)
Light Store in amber vials or wrap in foil.Prevents light-induced photodegradation, a primary instability pathway for aromatic ketones.[2][9]
Atmosphere Store under inert gas (Argon or Nitrogen).Removes oxygen to prevent oxidative degradation.[11]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and contamination from air/moisture.
Solvent Purity Use anhydrous, high-purity grade solvents.Minimizes contaminants like water or metal ions that can catalyze degradation.

Table 1: Recommended Storage Conditions for 1-(2-Bromo-3-methoxyphenyl)ethanone Solutions.

Q4: I need to conduct an experiment under harsh acidic or basic conditions. How can I minimize degradation during the procedure?

A4: While non-neutral conditions increase the risk of degradation, you can mitigate this by carefully controlling the experimental parameters.

  • Use the Mildest Reagents Possible: Opt for the weakest acid or base that can effectively carry out your desired transformation.

  • Maintain Low Temperatures: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Every 10°C decrease can roughly halve the degradation rate.

  • Minimize Exposure Time: Design your experiment to be as efficient as possible. As soon as the reaction is complete, neutralize the solution to a pH of ~7 and proceed with your workup immediately.

  • Maintain an Inert Atmosphere: Even during the reaction, keeping the vessel under a blanket of nitrogen or argon will prevent concurrent oxidative degradation.[11]

  • Monitor Progress Closely: Use TLC or rapid HPLC analysis to monitor the reaction. This allows you to stop the reaction precisely when your product is formed, avoiding prolonged exposure of the product to the harsh conditions.

Protocol: Performing a Forced Degradation Study

To proactively understand the stability of your compound in a specific solvent system or formulation, a forced degradation (stress testing) study is invaluable. This allows you to identify potential degradants and establish a validated stability-indicating analytical method.[12]

Objective: To accelerate the degradation of 1-(2-Bromo-3-methoxyphenyl)ethanone under various stress conditions to predict long-term stability and identify degradation products.

Materials:

  • 1-(2-Bromo-3-methoxyphenyl)ethanone

  • High-purity solvent of choice (e.g., Acetonitrile)

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • HPLC system with UV detector, pH meter, calibrated oven, UV light chamber

Experimental Workflow:

Sources

Validation & Comparative

Strategic Analysis: Distinguishing 1-(2-Bromo-3-methoxyphenyl)ethanone from 4-Methoxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing 1-(2-Bromo-3-methoxyphenyl)ethanone (Target) from its 4-methoxy isomers (specifically 1-(2-bromo-4-methoxyphenyl)ethanone) and other common regioisomers.

The Core Challenge: The distinction relies on subtle variations in aromatic substitution patterns. Furthermore, a critical nomenclature "trap" exists where vendors or protocols may confuse ring-brominated acetophenones with alpha-brominated phenacyl bromides. This guide prioritizes Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by mechanistic insight.

Part 1: Structural & Theoretical Framework

The Target vs. The Isomers

Understanding the spatial arrangement of atoms is the prerequisite for selecting the correct analytical method.

  • Target Molecule: 1-(2-Bromo-3-methoxyphenyl)ethanone

    • Substitution Pattern: 1,2,3-trisubstituted benzene.

    • Key Feature: The protons are located at positions 4, 5, and 6. They form a continuous chain of three hydrogen atoms.

    • Sterics: The bulky Bromine (pos 2) is sandwiched between the Acetyl (pos 1) and Methoxy (pos 3) groups, causing significant steric strain and potentially forcing the acetyl group out of planarity.

  • Primary Isomer: 1-(2-Bromo-4-methoxyphenyl)ethanone [1]

    • Substitution Pattern: 1,2,4-trisubstituted benzene.

    • Key Feature: The protons are at positions 3, 5, and 6.[2] Proton H3 is isolated between the Bromine and Methoxy groups.

    • Sterics: Less crowded than the 2,3-isomer.

Mechanistic Origin (The "Why")

If you are synthesizing this compound via bromination of 3-methoxyacetophenone, you must understand the directing effects that generate these mixtures.

  • Methoxy Group (-OMe): Strong ortho/para director.

  • Acetyl Group (-COCH3): Strong meta director.

SynthesisPath Start 3-Methoxyacetophenone Reagent + Br2 / Lewis Acid Start->Reagent Mixture Regioisomer Mixture Reagent->Mixture Target 1-(2-Bromo-3-methoxy...) (Ortho to OMe, Ortho to Ac) Sterically Hindered Mixture->Target Minor Path Iso1 1-(4-Bromo-3-methoxy...) (Ortho to OMe, Para to Ac) Major Product Mixture->Iso1 Major Path Iso2 1-(6-Bromo-3-methoxy...) (Para to OMe, Ortho to Ac) Mixture->Iso2 Secondary Path

Figure 1: Electrophilic Aromatic Substitution pathways. Note that the target molecule is often the minor product due to steric crowding at the 2-position.

Part 2: The Analytical "Gold Standard" (1H NMR)

This is the only self-validating method to confirm identity without a reference standard. The distinction lies in the Splitting Patterns (Multiplicity) .

Comparative NMR Table
FeatureTarget: 1-(2-Bromo-3-methoxyphenyl)ethanone Isomer: 1-(2-Bromo-4-methoxyphenyl)ethanone Isomer: 1-(4-Bromo-3-methoxyphenyl)ethanone
Substitution 1,2,3-Trisubstituted1,2,4-Trisubstituted1,2,4-Trisubstituted
Proton System ABC System (3 Adjacent Protons)AB + S System (Isolated H)AB + S System (Isolated H)
Key Signal Triplet (t) or dd (appearing as t)Singlet (s) Singlet (s)
Proton H3 N/A (Substituted by OMe)Singlet (Isolated between Br/OMe)N/A
Proton H2 N/A (Substituted by Br)N/ASinglet (Isolated between Ac/OMe)
Proton H5 Triplet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Aliphatic Methyl Singlet (~2.6 ppm)Methyl Singlet (~2.6 ppm)Methyl Singlet (~2.6 ppm)
Detailed Spectral Analysis
The "Smoking Gun": The H5 Proton[3]
  • For the Target (2-Br-3-OMe): Look at the aromatic region (7.0–7.6 ppm). You will see a Triplet (or a doublet of doublets with equal coupling constants) corresponding to H5 .

    • Reason: H5 is flanked by H4 and H6. It couples to both (

      
       Hz and 
      
      
      
      Hz).
    • Pattern: Doublet - Triplet - Doublet (d-t-d).

  • For the 4-Methoxy Isomer: You will see a Singlet .

    • Reason: H3 is isolated. It cannot split significantly (only weak

      
       meta-coupling).
      
    • Pattern: Singlet - Doublet - Doublet (s-d-d).

Part 3: The "Phenacyl" Trap (Critical Safety Warning)

A common error in drug development procurement is confusing Ring Bromination with Side-Chain Bromination .

  • Your Target: 1-(2-Bromo-3-methoxyphenyl)ethanone (Ring Br).

  • The Impostor: 2-Bromo-1-(3-methoxyphenyl)ethanone (Side-chain Br, also called m-methoxyphenacyl bromide).

Differentiation: Check the aliphatic region (2.0 – 5.0 ppm).

CompoundStructureDiagnostic Signal
Ring Brominated

Singlet at ~2.5 - 2.7 ppm (3H, Methyl)
Side-Chain Brominated

Singlet at ~4.4 - 4.6 ppm (2H, Methylene)

Safety Note: Phenacyl bromides (side-chain) are potent lachrymators (tear gas agents). Handle with extreme care. Ring-brominated acetophenones are generally less volatile but still irritants.

Part 4: Experimental Protocol

Protocol: Step-by-Step Identification Workflow

Reagents:

  • Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standard (TMS), optional.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the solid product in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (NaBr) from the synthesis.
    
  • Acquisition: Run a standard proton (

    
    ) scan (minimum 16 scans).
    
  • Data Processing: Phase and baseline correct. Reference the solvent peak (

    
     at 7.26 ppm).
    
  • Analysis Logic (Follow the Diagram Below):

ID_Workflow Sample Unknown Sample (1H NMR Spectrum) CheckAliphatic Check Aliphatic Region (2.0 - 5.0 ppm) Sample->CheckAliphatic Branch1 Singlet at ~4.5 ppm (2H) CheckAliphatic->Branch1 Found Branch2 Singlet at ~2.6 ppm (3H) CheckAliphatic->Branch2 Found Stop1 STOP: Phenacyl Bromide (Side-chain bromination) Branch1->Stop1 CheckAromatic Check Aromatic Region (6.5 - 8.0 ppm) Branch2->CheckAromatic Pattern1 Pattern: d - t - d (3 Adjacent Protons) CheckAromatic->Pattern1 Pattern2 Pattern: s - d - d (Isolated Proton present) CheckAromatic->Pattern2 Result1 CONFIRMED TARGET 1-(2-Bromo-3-methoxyphenyl)ethanone Pattern1->Result1 Result2 ISOMER DETECTED (Likely 2-Br-4-OMe or 4-Br-3-OMe) Pattern2->Result2

Figure 2: Logical decision tree for validating the target molecule.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Bromo-4'-methoxyacetophenone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

FTIR spectral analysis of carbonyl stretch in 1-(2-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR carbonyl stretching frequency of 1-(2-Bromo-3-methoxyphenyl)ethanone . It is designed for researchers requiring precise structural characterization and differentiation from structural isomers.

Executive Summary: The Ortho-Effect & Spectral Shift

The carbonyl stretch of 1-(2-Bromo-3-methoxyphenyl)ethanone is a distinct spectral feature governed by the Ortho-Effect . Unlike simple acetophenone derivatives where resonance lowers the carbonyl frequency, the steric bulk of the bromine atom at the ortho (2-position) forces the acetyl group out of planarity with the benzene ring.

  • Primary Spectral Feature: Carbonyl (

    
    ) Stretch.[1][2]
    
  • Expected Frequency Range: 1695 – 1710 cm⁻¹ .

  • Mechanism: Steric Inhibition of Resonance (SIR) + Inductive Electron Withdrawal.

  • Differentiation: Significantly higher wavenumber than its para-isomer (~1681 cm⁻¹) and distinct from the side-chain brominated "phenacyl" isomer.

Comparative Spectral Analysis

The following table contrasts the target molecule with key alternatives. Note how the position of the bromine atom drastically alters the carbonyl environment.

CompoundStructure TypeSubstituent EffectsC=O[1][2][3][4][5] Frequency (

, cm⁻¹)
1-(2-Bromo-3-methoxyphenyl)ethanone Target (Ortho-Substituted) Steric Inhibition of Resonance (SIR) + Inductive (

)
1695 – 1710 (Sharp)
Acetophenone Reference StandardFull Resonance Conjugation1686 – 1691
1-(4-Bromo-3-methoxyphenyl)ethanone Regioisomer (Para-Substituted)Resonance dominates; Br is far from C=O1681
2-Bromo-1-(3-methoxyphenyl)ethanone Structural Isomer (Side-Chain Br)

-Halo Effect (Field effect + Inductive)
1695 – 1705 (Often Doublet)
Technical Insight: Why the Shift Occurs
  • Baseline (Acetophenone): The phenyl ring donates electron density into the carbonyl

    
    -system via resonance, weakening the 
    
    
    
    bond and lowering its frequency to ~1686 cm⁻¹.
  • The Target (Ortho-Bromo): The bulky bromine atom at position 2 sterically clashes with the acetyl methyl group. To relieve this strain, the carbonyl group rotates out of the plane of the phenyl ring.

    • Consequence: Resonance is broken (SIR). The carbonyl behaves more like an isolated aliphatic ketone (typically ~1715 cm⁻¹).

    • Modulation: The meta-methoxy group (position 3) exerts a mild inductive withdrawing effect, further stiffening the bond, maintaining the frequency in the high 1690s to 1700s.

Mechanistic Pathway Visualization

The following diagram illustrates the competing electronic and steric forces that define the spectral fingerprint of this molecule.

CarbonylShift Fig 1. Mechanistic Drivers of Carbonyl Shift in 1-(2-Bromo-3-methoxyphenyl)ethanone Base Acetophenone Core (C=O ~1686 cm⁻¹) Subst Add 2-Bromo Substituent (Ortho Position) Base->Subst Effect1 Steric Hindrance Subst->Effect1 Primary Driver Effect2 Inductive Withdrawal (-I) Subst->Effect2 Secondary Driver Mechanism Steric Inhibition of Resonance (SIR) (C=O twists out of plane) Effect1->Mechanism Result Increased Bond Order Frequency Shift to ~1700 cm⁻¹ Effect2->Result Mechanism->Result

Validated Experimental Protocol

To ensure reproducible data, follow this self-validating ATR-FTIR workflow. This protocol minimizes environmental moisture interference, which can broaden carbonyl peaks.

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50) with Diamond ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for isomer splitting).

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Preparation:

    • Solid State:[6] Place ~2 mg of the crystalline solid directly on the diamond crystal.

    • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact yields noisy spectra.

  • Acquisition & Validation:

    • Check 1 (Intensity): Absorbance of the C=O peak should be between 0.5 and 1.0 A.U. If <0.1, increase pressure.

    • Check 2 (Position): Verify the C=O peak is a singlet. If a doublet appears (e.g., 1690 & 1705), it may indicate rotational isomers (common in ortho-substituted acetophenones) or contamination with the side-chain brominated isomer.

  • Post-Run Cleaning:

    • Wipe with ethanol immediately. Brominated compounds can be corrosive to ZnSe crystals (Diamond is preferred).

Workflow Fig 2. Standardized ATR-FTIR Experimental Workflow Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Collect Background (Air) Clean->Background Sample Apply Sample (High Pressure Clamp) Background->Sample Scan Acquire Spectrum (4 cm⁻¹, 16 scans) Sample->Scan Validate Validate Peak (1695-1710 cm⁻¹) Scan->Validate

Troubleshooting & Signal Differentiation

Scenario: You observe a peak at 1680 cm⁻¹ .

  • Diagnosis: This is likely the para-isomer (1-(4-Bromo-3-methoxyphenyl)ethanone) or the unbrominated precursor. The ortho-isomer must be higher due to the steric twist.

Scenario: You observe a split peak or doublet around 1700 cm⁻¹ .

  • Diagnosis: This is characteristic of rotational isomerism. The carbonyl oxygen can orient cis or trans relative to the ortho-bromine. Both conformers may exist in equilibrium, especially in solution (if using a liquid cell). In the solid state (ATR), a single sharp peak is usually dominant due to crystal packing forces locking one conformation.

References

  • BenchChem. (2025).[1] A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. Retrieved from

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry.[3] (Classic reference establishing the ortho-effect shift). Retrieved from

  • NIST Chemistry WebBook. (2025).[7] IR Spectrum of 2-Bromo-3'-methoxyacetophenone (Side-chain isomer). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3'-methoxyacetophenone. Retrieved from

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-3-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-3-methoxyphenyl)ethanone

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